Product packaging for Ranitidine S-oxide(Cat. No.:CAS No. 73851-70-4)

Ranitidine S-oxide

Cat. No.: B1678810
CAS No.: 73851-70-4
M. Wt: 330.41 g/mol
InChI Key: SKHXRNHSZTXSLP-UHFFFAOYSA-N
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Description

urinary metabolite of ranitidine;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22N4O4S B1678810 Ranitidine S-oxide CAS No. 73851-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S/c1-14-13(9-17(18)19)15-6-7-22(20)10-12-5-4-11(21-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHXRNHSZTXSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CC=C(O1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891464
Record name Ranitidine-S-oxide
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Molecular Weight

330.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73851-70-4
Record name Ranitidine S-oxide
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Record name Ranitidine-S-oxide
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Record name Ranitidine-S-oxide
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Record name 73851-70-4
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Record name RANITIDINE S-OXIDE
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Foundational & Exploratory

Ranitidine S-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranitidine S-oxide is a prominent metabolite of the widely-recognized H2 receptor antagonist, ranitidine. This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of this compound. It details its metabolic formation, offers a comprehensive experimental protocol for its synthesis, and outlines analytical methodologies for its detection and quantification. This document also compiles available spectroscopic and pharmacokinetic data and explores its known biological activities, serving as a critical resource for researchers in pharmacology, medicinal chemistry, and drug metabolism.

Introduction

Ranitidine, a potent histamine H2-receptor antagonist, was a cornerstone in the treatment of conditions characterized by excessive gastric acid secretion.[1] Its metabolism in vivo leads to the formation of several byproducts, with this compound being a notable, albeit minor, metabolite.[2] The formation of this S-oxide derivative occurs through the oxidation of the sulfide linkage in the ranitidine molecule. This biotransformation is primarily mediated by flavin-containing monooxygenase (FMO) enzymes, particularly FMO3, which is abundant in the adult human liver.[3] Beyond its role as a metabolite, this compound is also recognized as a potential impurity in ranitidine pharmaceutical products.[4] A thorough understanding of its chemical synthesis, analytical characterization, and biological significance is therefore essential for drug development and safety assessment.

Discovery and History

The discovery of this compound is intrinsically linked to the metabolic studies of its parent drug, ranitidine, following its commercial introduction in 1981.[1] Early pharmacokinetic studies aimed at elucidating the biotransformation pathways of ranitidine identified several metabolites, including the N-oxide, S-oxide, and desmethyl derivatives. These investigations revealed that S-oxidation was a metabolic route for ranitidine, contributing to its clearance from the body.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name N'-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N-methyl-2-nitro-1,1-ethenediamine
CAS Number 73851-70-4
Molecular Formula C13H22N4O4S
Molecular Weight 330.41 g/mol
Appearance Solid (Yellow to brown)
Solubility Soluble in DMSO
UV max 235, 327 nm

Metabolic Pathway

Ranitidine undergoes metabolism in the liver, where it is converted to several metabolites. The primary pathway for the formation of this compound is through the action of flavin-containing monooxygenases.

Ranitidine Ranitidine FMO3 Flavin-containing monooxygenase 3 (FMO3) Ranitidine->FMO3 N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide N-oxidation Desmethyl Desmethylranitidine Ranitidine->Desmethyl N-demethylation S_Oxide This compound FMO3->S_Oxide S-oxidation cluster_synthesis Synthesis cluster_purification Purification A Dissolve Ranitidine in Glacial Acetic Acid B Cool in Ice Bath A->B C Add H₂O₂ B->C D Stir Overnight at Room Temperature C->D E Evaporate Acetic Acid D->E Reaction Completion F Flash Column Chromatography (Silica Gel, DCM/MeOH) E->F G Collect and Evaporate Fractions F->G H Yield Purified this compound G->H

References

A Comprehensive Technical Guide to Ranitidine S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Ranitidine S-oxide, a primary metabolite and impurity of the H₂ receptor antagonist, Ranitidine. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is formed through the S-oxidation of ranitidine.[1] It is recognized as a significant metabolite and is also classified as Ranitidine Related Compound C by the USP and Ranitidine impurity C by the PhEur.[2]

  • CAS Number: 73851-70-4[1][2][3]

  • Systematic IUPAC Name: (E)-N-{2-[({5-[(Dimethylamino)methyl]-2-furyl}methyl)sulfinyl]ethyl}-N'-methyl-2-nitro-1,1-ethenediamine

  • Molecular Formula: C₁₃H₂₂N₄O₄S

  • SMILES String: CN\C(NCCS(=O)Cc1ccc(CN(C)C)o1)=C/--INVALID-LINK--=O

  • InChI Key: SKHXRNHSZTXSLP-UKTHLTGXSA-N

The chemical structure of this compound is characterized by the presence of a sulfinyl group, which results from the oxidation of the sulfide moiety in the parent ranitidine molecule.

Physicochemical and Pharmacokinetic Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 73851-70-4
Molecular Weight 330.40 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Temperature 2-8°C
Metabolic Formation ~1% of a ranitidine dose is metabolized to S-oxide

Metabolism and Toxicology

This compound is a metabolite of ranitidine, formed in humans and other species. The biotransformation is primarily catalyzed by flavin-containing monooxygenase enzymes.

Ranitidine Ranitidine S_Oxide This compound Ranitidine->S_Oxide S-oxidation FMOs Flavin-containing Monooxygenases (FMO3, FMO5) FMOs->S_Oxide cluster_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample Pharmaceutical or Biological Sample Dissolve Dissolution & Dilution Sample->Dissolve Filter Centrifugation & Filtration (0.45 µm) Dissolve->Filter HPLC HPLC System (e.g., C18 column, UV detection) Filter->HPLC Spectro UV-Vis Spectrophotometer Filter->Spectro Quant Quantification of This compound HPLC->Quant Spectro->Quant

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ranitidine S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine S-oxide is a primary metabolite of ranitidine, a widely-known histamine H₂ receptor antagonist used to reduce stomach acid production. The S-oxidation of the thioether group in the ranitidine molecule is a key metabolic pathway, primarily mediated by flavin-containing monooxygenase (FMO) enzymes, particularly FMO3 and FMO5.[1] Understanding the physicochemical properties of this metabolite is crucial for comprehensive pharmacokinetic and toxicological assessments of the parent drug. This guide provides a detailed overview of the known physical and chemical characteristics of this compound, experimental protocols for its analysis, and a visualization of its formation pathway.

Core Physical and Chemical Properties

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Experimental and General Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₂N₄O₄SPubChem[2]
Physical State SolidCayman Chemical[1]
Solubility Soluble in DMSOCayman Chemical[1]
UV λmax 235, 327 nmCayman Chemical
CAS Number 73851-70-4PubChem

Table 2: Computed Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Weight 330.41 g/mol PubChem
Exact Mass 330.13617637 DaPubChem
XLogP3-AA (LogP) 0.2PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 8PubChem
Topological Polar Surface Area 123 ŲPubChem

Spectral Data

Detailed experimental spectra for this compound are limited. However, some key spectral information has been reported.

  • UV-Vis Spectroscopy: this compound exhibits maximum absorbance (λmax) at 235 and 327 nm.

  • Mass Spectrometry: LC-ESI-QTOF mass spectrometry data is available, showing a precursor m/z of 331.1435 [M+H]⁺.

Note: Detailed 1H NMR, 13C NMR, and IR spectra specifically for this compound are not provided in the searched literature. The available NMR and IR data primarily pertain to the parent compound, ranitidine.

Experimental Protocols

Synthesis of this compound (General Protocol)

A detailed, step-by-step protocol for the laboratory synthesis of this compound is not explicitly outlined in the provided search results. However, its formation via oxidation of ranitidine is well-established. A general approach to synthesize this compound would involve the controlled oxidation of ranitidine.

Principle: The thioether moiety in ranitidine can be oxidized to a sulfoxide using a suitable oxidizing agent.

General Procedure:

  • Dissolution: Dissolve ranitidine in a suitable organic solvent.

  • Oxidation: Add a controlled amount of an oxidizing agent (e.g., a peroxy acid like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide) to the solution, often at a reduced temperature to control the reaction and prevent over-oxidation to the sulfone.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Once the reaction is complete, quench any remaining oxidizing agent and purify the this compound from the reaction mixture using techniques like column chromatography or recrystallization.

Analytical Method for Ranitidine and its Metabolites (including S-oxide) by HPLC

Several HPLC methods have been developed for the separation and quantification of ranitidine and its metabolites from various matrices.

Principle: Reversed-phase HPLC is commonly used to separate compounds based on their hydrophobicity. A polar mobile phase is used with a nonpolar stationary phase.

Example HPLC Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific composition and gradient profile would need to be optimized for the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both ranitidine and this compound have significant absorbance (e.g., 230 nm or 322 nm).

  • Sample Preparation: Biological samples (e.g., plasma, urine) would require a sample preparation step such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before injection into the HPLC system.

Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.

Principle: The drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate degradation products.

General Protocol for Oxidative Degradation:

  • Sample Preparation: Prepare a solution of ranitidine in a suitable solvent.

  • Stress Condition: Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and maintain the mixture at a specific temperature (e.g., room temperature or slightly elevated) for a defined period.

  • Analysis: At various time points, withdraw aliquots of the stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method to identify and quantify the degradation products, including this compound.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Ranitidine

Ranitidine is metabolized in the liver to several products, with N-oxidation and S-oxidation being significant pathways. The S-oxidation is catalyzed by Flavin-containing monooxygenases.

Ranitidine_Metabolism cluster_enzymes Metabolizing Enzymes Ranitidine Ranitidine Ranitidine_S_oxide This compound Ranitidine->Ranitidine_S_oxide S-oxidation Ranitidine_N_oxide Ranitidine N-oxide Ranitidine->Ranitidine_N_oxide N-oxidation Desmethyl_ranitidine Desmethylranitidine Ranitidine->Desmethyl_ranitidine N-demethylation FMO3 FMO3 FMO3->Ranitidine_S_oxide FMO3->Ranitidine_N_oxide FMO5 FMO5 FMO5->Ranitidine_S_oxide CYP450 CYP450 CYP450->Desmethyl_ranitidine

Caption: Metabolic pathway of Ranitidine to its major metabolites.

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix using HPLC.

HPLC_Workflow start Start: Biological Sample (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation, SPE) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis end End: Concentration of This compound data_analysis->end

Caption: A typical experimental workflow for HPLC analysis.

References

In Vitro Formation of Ranitidine S-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanisms underlying the in vitro formation of ranitidine S-oxide, a primary metabolite of the H2-receptor antagonist ranitidine. The document elucidates the principal enzymatic pathways responsible for this biotransformation, with a strong emphasis on the roles of flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes. Quantitative data on enzyme kinetics and metabolite formation are presented in tabular format for comparative analysis. Detailed experimental protocols for conducting in vitro metabolism studies and analytical methods for quantification are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the processes involved.

Introduction

Ranitidine, a widely used histamine H2-receptor antagonist, undergoes extensive metabolism in vivo, leading to the formation of several metabolites, including ranitidine N-oxide, this compound, and desmethylranitidine. Understanding the mechanisms of formation of these metabolites, particularly in vitro, is crucial for drug metabolism and pharmacokinetic studies. This guide focuses specifically on the formation of this compound, providing a detailed examination of the enzymatic systems involved.

Mechanisms of this compound Formation

The in vitro formation of this compound is predominantly an enzymatic process. Non-enzymatic formation under physiological pH and temperature conditions is not considered a significant contributor to its formation in controlled in vitro metabolism assays.[1][2][3][4][5]

The Role of Flavin-Containing Monooxygenases (FMOs)

The primary catalysts for the S-oxidation of ranitidine are the flavin-containing monooxygenases (FMOs). These NADPH-dependent enzymes are crucial in the metabolism of a variety of xenobiotics containing nitrogen and sulfur atoms.

  • FMO3 as the Key Enzyme: Among the FMO isoforms, FMO3, the major form present in the adult human liver, is the most significant contributor to the formation of both ranitidine N-oxide and this compound. Studies with recombinant human FMOs have demonstrated the high catalytic efficiency of FMO3 in this reaction.

  • Contribution of Other FMO Isoforms: Other FMO isoforms, such as FMO1 and FMO5, also contribute to ranitidine S-oxidation, but to a lesser extent than FMO3. FMO1 is primarily expressed in the kidney, while FMO5 is found in the liver, kidney, and lung. FMO2 has been shown to have negligible activity towards ranitidine S-oxidation.

The Role of Cytochrome P450 (CYP) Enzymes

The involvement of the cytochrome P450 (CYP) superfamily of enzymes in the S-oxidation of ranitidine is considered to be minor. While CYPs are the primary enzymes responsible for the desmethylation of ranitidine, their contribution to S-oxide formation is minimal. Inhibition studies using the general CYP inhibitor SKF525A have shown a significant reduction in desmethylation but a much smaller effect on S-oxidation. Specific CYP isoforms that have been implicated in ranitidine's overall metabolism include CYP1A2, CYP2D6, and CYP3A4, primarily for pathways other than S-oxidation.

Quantitative Data on this compound Formation

The following tables summarize the quantitative data on the in vitro formation of this compound.

Enzyme SourceMetaboliteFormation Rate (pmol/min/nmol enzyme)Reference
Recombinant Human FMO1This compound45
Recombinant Human FMO2This compound0
Recombinant Human FMO3This compound580
Recombinant Human FMO5This compound280

Table 1: Catalytic Activities of Recombinant Human FMO Isoforms in the Formation of this compound.

Enzyme SystemInhibitorConcentration% Inhibition of S-oxidationReference
Rat and Human Liver MicrosomesMethimazole (FMO inhibitor)Not specified71-85%
Rat and Human Liver MicrosomesSKF525A (CYP inhibitor)Not specifiedMinor

Table 2: Inhibition of Ranitidine S-oxidation in Liver Microsomes.

Experimental Protocols

In Vitro Incubation for Ranitidine Metabolism

This protocol describes a general procedure for assessing the metabolism of ranitidine to its S-oxide in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Ranitidine hydrochloride

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Methimazole (FMO inhibitor)

  • SKF525A (CYP inhibitor)

  • Acetonitrile (for reaction termination)

  • Internal standard for HPLC analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) and ranitidine (e.g., 100 µM) in potassium phosphate buffer (pH 7.4). For inhibitor studies, include methimazole (e.g., 100 µM) or SKF525A (e.g., 10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

  • Sample Preparation for HPLC: Transfer the supernatant to an HPLC vial for analysis.

HPLC Method for Quantification of Ranitidine and this compound

This section outlines a typical HPLC method for the simultaneous separation and quantification of ranitidine and its S-oxide metabolite.

Chromatographic Conditions:

ParameterConditionReference
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of methanol and 0.1 M ammonium acetate (e.g., 85:15 v/v) or 35 mM potassium dihydrogen phosphate (pH 7.0) and acetonitrile (e.g., 78:28 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 322 nm or 215 nm
Column Temperature Ambient or 35°C

Table 3: Example HPLC Conditions for Ranitidine and this compound Analysis.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Enzymatic_Pathways Ranitidine Ranitidine S_Oxide This compound Ranitidine->S_Oxide S-oxidation (Major) N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide N-oxidation (Major) Desmethyl Desmethylranitidine Ranitidine->Desmethyl Desmethylation FMOs FMOs (FMO3 >> FMO1, FMO5) FMOs->S_Oxide FMOs->N_Oxide CYPs CYPs (minor pathway for S-oxidation) CYPs->S_Oxide CYP_desmethyl CYPs (e.g., CYP1A2, CYP2D6) CYP_desmethyl->Desmethyl Experimental_Workflow Start Start: Prepare Incubation Mixture (Microsomes, Ranitidine, Buffer) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Initiate Reaction (Add NADPH) Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Add Acetonitrile + Internal Standard) Incubate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Ranitidine S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of ranitidine S-oxide, a primary metabolite of the widely used H2-receptor antagonist, ranitidine. The document details the enzymatic processes involved, with a focus on the central role of Flavin-Containing Monooxygenases (FMOs). It presents quantitative data on metabolite formation and enzyme kinetics, outlines detailed experimental protocols for the investigation of this pathway, and includes visual diagrams to elucidate the metabolic cascade and experimental workflows. This guide is intended to be a valuable resource for researchers in drug metabolism, pharmacology, and toxicology, aiding in the understanding of ranitidine's metabolic fate and providing a framework for similar investigations of other xenobiotics.

Introduction

Ranitidine, a potent histamine H2-receptor antagonist, has been extensively used in the treatment of conditions caused by excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease. The metabolism of ranitidine is a critical aspect of its pharmacology and toxicology, leading to the formation of several metabolites, including ranitidine N-oxide, this compound, and desmethylranitidine[1][2][3]. The S-oxidation of the thioether moiety in the ranitidine molecule results in the formation of this compound. Understanding the specifics of this biotransformation is crucial for a complete toxicological and pharmacological profile of the parent drug.

This guide focuses specifically on the biosynthetic pathway of this compound, providing a detailed examination of the enzymes responsible, the kinetics of the reaction, and the experimental methodologies used to study this metabolic process.

The Biosynthetic Pathway of this compound

The formation of this compound from ranitidine is an oxidative metabolic process primarily occurring in the liver. This biotransformation is catalyzed by the Flavin-Containing Monooxygenase (FMO) system, a family of NADPH-dependent enzymes located in the endoplasmic reticulum of various tissues.

Key Enzymes and Cellular Location

The primary enzyme responsible for the S-oxidation of ranitidine is Flavin-Containing Monooxygenase 3 (FMO3) , which is the major FMO isoform expressed in the adult human liver[1][4]. Other FMO isoforms, such as FMO1 and FMO5, have also been shown to catalyze this reaction, albeit to a lesser extent. While Cytochrome P450 (CYP) enzymes are involved in other aspects of ranitidine metabolism, such as N-demethylation, they play a minimal role in its S-oxidation.

Biochemical Reaction

The S-oxidation of ranitidine by FMO3 involves the transfer of an oxygen atom from a hydroperoxyflavin intermediate within the enzyme's active site to the sulfur atom of the ranitidine molecule. This reaction requires NADPH as a reducing equivalent and molecular oxygen. The overall reaction can be summarized as follows:

Ranitidine + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

dot

Ranitidine_Metabolism Ranitidine Metabolic Pathways Ranitidine Ranitidine S_Oxide This compound Ranitidine->S_Oxide S-oxidation N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide N-oxidation Desmethyl Desmethylranitidine Ranitidine->Desmethyl N-demethylation FMO3 FMO3 (Primary) FMO3->S_Oxide FMO3->N_Oxide NADP_H2O NADP⁺, H₂O FMO3->NADP_H2O FMO1_5 FMO1, FMO5 (Minor) FMO1_5->S_Oxide CYP CYP450 CYP->Desmethyl CYP->NADP_H2O NADPH_O2 NADPH, O₂ NADPH_O2->FMO3 NADPH_O2->CYP

Caption: Metabolic pathways of ranitidine.

Quantitative Data

The following tables summarize the quantitative data available for the biosynthesis of this compound.

Table 1: Ranitidine Metabolite Formation in Liver Microsomes
SpeciesMetabolitePercentage of Total MetabolitesReference
HumanThis compound13-18%
HumanRanitidine N-oxide66-76%
HumanDesmethylranitidine12-16%
RatThis compound13-18%
RatRanitidine N-oxide66-76%
RatDesmethylranitidine12-16%
Table 2: Activity of Recombinant Human FMO Isoforms in this compound Formation
FMO IsoformThis compound Formation Rate (pmol/min/nmol FMO)Reference
FMO145
FMO20
FMO3580
FMO5280
Table 3: Kinetic Parameters of Human FMO3 for Various Substrates
SubstrateKm (μM)Vmax (pmol/min/mg protein)Reference
Nicotine (N'-oxidation)70016 (nL/min/mg)
Methimazole (S-oxidation)Not specifiedNot specified
Trimethylamine (N-oxidation)11.3 - 16.3522.7 - 651.4

Experimental Protocols

This section provides detailed methodologies for the investigation of this compound formation.

In Vitro Incubation with Human Liver Microsomes

This protocol describes a typical experiment to measure the formation of this compound using pooled human liver microsomes.

Materials:

  • Pooled human liver microsomes (commercially available)

  • Ranitidine hydrochloride

  • This compound standard

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid (TCA) or other quenching solvent

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ranitidine hydrochloride in water or buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Keep all reagents on ice.

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine the following on ice:

      • Potassium phosphate buffer (to final volume)

      • Human liver microsomes (typically 0.2-1.0 mg/mL final concentration)

      • Ranitidine solution (to achieve the desired final substrate concentration, e.g., 1-100 µM)

    • Prepare a negative control without the NADPH regenerating system.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or a solution of TCA.

    • Vortex the mixture to precipitate the proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for HPLC analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the separation and quantification of ranitidine and its S-oxide metabolite.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. For example, a gradient elution might be employed.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Ranitidine and its metabolites can be detected by UV absorbance, typically around 230 nm or 315 nm.

  • Injection Volume: 20-50 µL.

Quantification:

  • Prepare a standard curve of this compound of known concentrations.

  • Inject the standards and the supernatant from the incubation samples into the HPLC system.

  • Identify the this compound peak in the samples by comparing its retention time with that of the standard.

  • Quantify the amount of this compound formed in the samples by integrating the peak area and comparing it to the standard curve.

Visualizations

Experimental Workflow for Investigating Ranitidine S-oxidation

The following diagram illustrates a typical workflow for studying the in vitro metabolism of ranitidine to its S-oxide.

dot

Experimental_Workflow Experimental Workflow for Ranitidine S-oxidation Analysis cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents: - Human Liver Microsomes - Ranitidine Stock - NADPH System - Buffers C Set up Incubation Mixtures: - Microsomes - Ranitidine - Buffer A->C B Prepare this compound Standard Curve Solutions J HPLC Analysis: - Inject Standards - Inject Samples B->J D Pre-incubate at 37°C C->D E Initiate Reaction with NADPH D->E F Incubate at 37°C (Time Course) E->F G Terminate Reaction (e.g., Acetonitrile) F->G H Centrifuge to Pellet Protein G->H I Collect Supernatant H->I I->J K Data Processing: - Integrate Peak Areas - Quantify S-oxide Formation J->K

References

Spectroscopic Data for Ranitidine S-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Ranitidine S-oxide, a primary metabolite of the H2-receptor antagonist ranitidine. The information presented herein is intended to support research, analysis, and drug development activities. This document compiles and presents Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the methodologies for their acquisition.

Mass Spectrometry (MS) Data

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a principal technique for the identification and quantification of ranitidine and its metabolites.

Table 1: LC-MS Data for this compound [1]

ParameterValue
Precursor m/z331.1435
Adduct[M+H]⁺
Fragmentation ModeCollision-Induced Dissociation (CID)
Major Fragment Ions (m/z) Relative Intensity
94.0421999
94.0669527
97.0769388
58.0701360
110.0963291
65.0428999
66.0515763
94.0419763
94.0663646
97.0758470
Experimental Protocol: LC-MS

The data presented was obtained using a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer.

  • Instrumentation : TripleTOF 5600 SCIEX[1]

  • Column : Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm), Agilent[1]

  • Ionization Mode : Positive Electrospray Ionization (ESI)[1]

  • Retention Time : 2.941 min[1]

experimental_workflow_ms cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Acquisition sample This compound Sample lc_column Zorbax Eclipse Plus C18 Column sample->lc_column Injection esi_source ESI Source (+ve mode) lc_column->esi_source Elution mobile_phase Mobile Phase Gradient mobile_phase->lc_column qtof_analyzer QTOF Analyzer esi_source->qtof_analyzer Ionization detector Detector qtof_analyzer->detector Mass Analysis data_system Data System detector->data_system

Caption: Workflow for LC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data for Ranitidine (for comparison)

Chemical Shift (ppm)MultiplicityAssignment (Tentative)
6.85sFuran CH
6.66sFuran CH
6.39s=CH-NO₂
4.33sFuran-CH₂-S
3.85tS-CH₂-CH₂-N
3.45-3.47mS-CH₂-CH₂-N
2.91sN-CH₃
2.85sN(CH₃)₂

Table 3: ¹³C NMR Data for Ranitidine (for comparison)

Chemical Shift (ppm)Assignment (Tentative)
156.6C=C-NO₂
152.1Furan C-O
150.4Furan C
109.1Furan CH
108.1Furan CH
97.9=CH-NO₂
55.6Furan-CH₂-S
44.6N(CH₃)₂
40.7S-CH₂-CH₂-N
30.6N-CH₃
28.2S-CH₂-CH₂-N
Experimental Protocol: NMR (General for Ranitidine)
  • Instrumentation : Varian or Bruker Spectrometer (300-600 MHz)

  • Solvent : Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Standard : Tetramethylsilane (TMS) or residual solvent peak.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Processing sample Analyte in Deuterated Solvent magnet Superconducting Magnet sample->magnet Insertion detector Receiver Coil magnet->detector Signal Detection rf_pulse Radiofrequency Pulse rf_pulse->magnet ft Fourier Transform detector->ft phasing Phase Correction ft->phasing integration Integration & Analysis phasing->integration

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not widely published. However, the IR spectrum of the parent compound, ranitidine, provides a baseline for identifying key functional groups. The most significant change expected in the IR spectrum of this compound compared to ranitidine would be the appearance of a strong absorption band corresponding to the S=O stretching vibration, typically observed in the range of 1030-1070 cm⁻¹.

Table 4: Key IR Absorption Bands for Ranitidine (for comparison)

Wavenumber (cm⁻¹)Functional Group
3209N-H Stretch
2944C-H Stretch (aliphatic)
1620C=C Stretch (nitroenamine)
1574N-H Bend
1384NO₂ Stretch (asymmetric)
1230C-N Stretch
1019C-O-C Stretch (furan)
Experimental Protocol: FTIR (General)
  • Technique : Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

  • Instrumentation : Fourier Transform Infrared (FTIR) Spectrometer.

  • Spectral Range : Typically 4000-400 cm⁻¹.

  • Resolution : 4 cm⁻¹.

experimental_workflow_ir cluster_sample_prep Sample Preparation cluster_ir FTIR Spectroscopy cluster_data Data Processing sample Solid Sample (KBr pellet or ATR crystal) detector Detector sample->detector Transmitted/Reflected IR ir_source IR Source interferometer Interferometer ir_source->interferometer interferometer->sample ft Fourier Transform detector->ft spectrum IR Spectrum Generation ft->spectrum

Caption: General workflow for FTIR spectroscopic analysis.

Conclusion

This guide provides a summary of the currently available spectroscopic data for this compound, with a primary focus on mass spectrometry. While detailed experimental NMR and IR spectra for the S-oxide metabolite are not widely disseminated in public databases, the provided data for the parent compound, ranitidine, offers a valuable reference for researchers. The experimental protocols and workflows outlined here serve as a guide for the analytical characterization of this and related compounds. Further research to publish a complete spectroscopic profile of this compound would be a valuable contribution to the scientific community.

References

Solubility Profile of Ranitidine S-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ranitidine S-oxide, a primary metabolite of the H2-receptor antagonist Ranitidine. Understanding the solubility of this compound is critical for in-vitro experimental design, analytical method development, and further pharmaceutical research. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C13H22N4O4S[1]
Molecular Weight 330.41 g/mol [1]
CAS Number 73851-70-4[2]
Appearance Solid[2]

Solubility Data for this compound

SolventSolubilityConditionsSource
Dimethyl Sulfoxide (DMSO)SolubleNot specified[2]
Water125 mg/mLUltrasonic and warming and heat to 60°C

Comparative Solubility Data: Ranitidine Hydrochloride

For context, the following table summarizes the solubility of the parent drug, Ranitidine Hydrochloride. It is important to note that the S-oxidation will alter the physicochemical properties, and therefore the solubility of the metabolite may differ significantly from the parent compound.

SolventSolubility DescriptionSource
Acetic AcidSoluble
WaterSoluble
MethanolSoluble
EthanolSlightly soluble
ChloroformPractically insoluble
Dimethyl Sulfoxide (DMSO)Approximately 1 mg/mL

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound. The following protocol outlines the key steps.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, acetone)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Analytical balance

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

2. Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is reached.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time may need to be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment. Centrifugation at the same temperature can be used to facilitate this separation.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow sedimentation / Centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

References

In Silico Prediction of Ranitidine S-oxide Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranitidine, a widely used histamine H2-receptor antagonist, has come under scrutiny due to the presence of the genotoxic impurity N-nitrosodimethylamine (NDMA) in some formulations.[1][2] This has led to increased interest in the toxicological profile of its metabolites, including Ranitidine S-oxide. This technical guide provides an in-depth analysis of the in silico predicted toxicity of this compound, a major metabolite of ranitidine.[3] The guide summarizes quantitative predictions from computational models, details the methodologies of these predictive tools, and outlines the experimental protocols for in vitro assays used to validate such predictions. Furthermore, it visualizes key signaling pathways potentially implicated in the predicted toxicities.

In Silico Toxicity Prediction of this compound

The toxicological profile of this compound was evaluated using the ProTox-II webserver, a computational tool that predicts various toxicity endpoints based on a chemical's structure.[4] ProTox-II employs a combination of machine learning models, pharmacophores, and fragment propensities to derive its predictions. For comparative purposes, a prediction for the parent drug, ranitidine, from the expert rule-based system Derek Nexus is also included.

Quantitative Toxicity Predictions

The following table summarizes the in silico toxicity predictions for this compound generated by the ProTox-II webserver.

Toxicity EndpointPredictionProbability ScorePredicted LD50 (mg/kg)Toxicity Class
HepatotoxicityActive0.9825005
CarcinogenicityActive0.69
MutagenicityInactive0.57
CytotoxicityInactive0.69
ImmunotoxicityInactive0.52

Data sourced from an in-silico study utilizing the ProTox-II webserver.

For the parent compound, ranitidine, an in silico evaluation using the Derek Nexus knowledge-based system predicted a plausible outcome for hepatotoxicity.

Methodologies of In Silico Prediction Tools

ProTox-II Webserver

ProTox-II is a freely accessible webserver for the prediction of chemical toxicity. It integrates various computational methods to predict a wide range of toxicological endpoints.

  • Core Methodology: The platform's predictions are based on a combination of machine learning models, molecular similarity, pharmacophore-based models, and fragment propensities.

  • Data Sources: The predictive models are built upon data from both in vitro assays (e.g., Ames bacterial mutation assays, HepG2 cytotoxicity assays) and in vivo studies (e.g., carcinogenicity and hepatotoxicity data).

  • Endpoints: ProTox-II can predict acute toxicity, hepatotoxicity, cytotoxicity, carcinogenicity, mutagenicity, immunotoxicity, and interactions with various toxicological pathways.

  • Output: The webserver provides a toxicity prediction, a confidence score, and an overall toxicity radar chart. It also identifies the three most similar compounds with known acute toxicity.

Derek Nexus

Derek Nexus, developed by Lhasa Limited, is an expert rule-based system for the prediction of toxicity.

  • Core Methodology: Derek Nexus utilizes a knowledge base of structural alerts, which are chemical substructures associated with specific toxicities (toxicophores). These alerts are developed by expert scientists based on published and proprietary data. The software evaluates a query molecule for the presence of these toxicophores to generate a toxicity prediction.

  • Prediction Output: Predictions are qualitative and are expressed in terms of likelihood, such as "plausible," "probable," or "equivocal". The output also provides the reasoning behind the prediction, including the specific alert that was triggered and supporting data.

  • Endpoints: Derek Nexus covers a broad range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, skin sensitization, and reproductive toxicity.

  • Regulatory Acceptance: Expert rule-based systems like Derek Nexus are one of the two complementary in silico methodologies recommended by guidelines such as the ICH M7 for the assessment of mutagenic impurities.

Experimental Protocols for Validation

The in silico predictions of genotoxicity and mutagenicity can be experimentally validated using a battery of in vitro tests. The following are detailed methodologies for key assays.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

  • Tester Strains: A set of bacterial strains with different mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon are selected. Commonly used strains include TA98, TA100, TA1535, TA1537, and WP2 uvrA.

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Exposure: The tester strains are exposed to various concentrations of the test substance in a liquid suspension (pre-incubation method) or directly on agar plates (plate incorporation method).

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration and compared to the number of spontaneous revertants in the negative control.

  • Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is also statistically significant.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.

  • Cell Lines: Suitable mammalian cell lines, such as human peripheral blood lymphocytes, CHO, or TK6 cells, are used.

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short period (3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (1.5-2 normal cell cycles) without S9.

  • Cytokinesis Block: Cytochalasin B is often added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis.

  • Harvesting and Staining: After the exposure period, cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The cytotoxicity of the test substance is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance has the potential to cause chromosomal damage.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the chosen cell line after exposure to the test substance.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • DNA Unwinding and Electrophoresis: The DNA is unwound under alkaline or neutral conditions. Electrophoresis is then applied, causing broken DNA fragments to migrate away from the nucleus, forming a "comet tail".

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Scoring: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, which is a measure of the extent of DNA damage.

  • Interpretation: An increase in the length and intensity of the comet tail indicates an increase in DNA damage.

Visualizations

In Silico Toxicity Prediction Workflow

G cluster_0 Input cluster_1 In Silico Prediction Models cluster_2 Predicted Toxicological Endpoints cluster_3 Validation & Assessment start Chemical Structure of this compound (SMILES/SDF) protox ProTox-II (Machine Learning-Based) start->protox derek Derek Nexus (Expert Rule-Based) start->derek hepatotoxicity Hepatotoxicity protox->hepatotoxicity carcinogenicity Carcinogenicity protox->carcinogenicity mutagenicity Mutagenicity protox->mutagenicity other Other Endpoints protox->other derek->hepatotoxicity derek->carcinogenicity derek->mutagenicity derek->other validation Experimental Validation (e.g., Ames, Micronucleus) hepatotoxicity->validation carcinogenicity->validation mutagenicity->validation assessment Risk Assessment validation->assessment G cluster_0 Cellular Stress cluster_1 Damage Sensing and Transduction cluster_2 p53 Activation cluster_3 Cellular Outcomes genotoxic_stress Genotoxic Stress (e.g., this compound) dna_damage DNA Damage genotoxic_stress->dna_damage atm_atr ATM/ATR Kinases dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Kinases atm_atr->chk1_chk2 p53 p53 Stabilization & Activation chk1_chk2->p53 mdm2 MDM2 mdm2->p53 p53->mdm2 Negative Feedback cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair

References

The Role of Ranitidine S-oxide in Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been widely used for the treatment of conditions associated with gastric acid. Understanding its metabolic fate is crucial for comprehending its efficacy and safety profile. One of the key metabolites in this process is Ranitidine S-oxide. This technical guide provides an in-depth overview of the role of this compound in drug metabolism studies, detailing its formation, the enzymes involved, analytical methodologies for its quantification, and its toxicological significance. This document is intended to serve as a comprehensive resource for professionals in the field of drug metabolism and development.

Metabolic Formation of this compound

Ranitidine undergoes metabolism in the liver, leading to the formation of several metabolites, including Ranitidine N-oxide, Desmethylranitidine, and this compound.[1][2][3] this compound is a product of the S-oxidation of the thioether group in the ranitidine molecule.[4]

Key Enzymes in Ranitidine S-oxidation

The formation of this compound is primarily catalyzed by Flavin-containing monooxygenases (FMOs).[5] Studies using human liver microsomes and recombinant FMO isozymes have identified FMO3 as the major enzyme responsible for both N- and S-oxidation of ranitidine. FMO1 and FMO5 also contribute to the formation of this compound, although to a lesser extent. While Cytochrome P450 (CYP) enzymes are involved in the desmethylation of ranitidine, their role in S-oxidation is considered minor. Inhibition studies have shown that methimazole, an FMO inhibitor, significantly reduces the formation of both Ranitidine N-oxide and S-oxide.

Quantitative Analysis of Ranitidine Metabolism

The following tables summarize key quantitative data related to the metabolism of ranitidine, focusing on the formation of its major metabolites.

Table 1: Metabolite Distribution of Ranitidine in Humans
MetabolitePercentage of Excreted Dose in UrineCitation
Unchanged Ranitidine~30% (oral dose)
Ranitidine N-oxide< 4%
This compound ~1%
Desmethylranitidine~1%
Table 2: In Vitro Metabolism of Ranitidine in Human and Rat Liver Microsomes
MetaboliteRelative Percentage of Total Metabolites FormedCitation
Ranitidine N-oxide66-76%
This compound 13-18%
Desmethylranitidine12-16%
Table 3: Catalytic Activity of Recombinant Human FMO Isozymes in Ranitidine Oxidation
FMO IsozymeRanitidine N-oxide Formation (pmol/min/nmol FMO)This compound Formation (pmol/min/nmol FMO)Citation
FMO13945
FMO2790
FMO32180580
FMO54280

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound. The following sections provide an overview of key experimental protocols.

In Vitro Metabolism of Ranitidine using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of ranitidine to this compound in a controlled in vitro system.

1. Preparation of Incubation Mixture:

  • Prepare a reaction mixture containing:

    • Pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

2. Initiation of Reaction:

  • Add ranitidine (substrate) to the pre-warmed reaction mixture to a final concentration (e.g., 1 mM).

3. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time may be varied to study the reaction kinetics.

4. Termination of Reaction:

  • Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (e.g., 2 volumes).

5. Sample Preparation for Analysis:

  • Centrifuge the terminated reaction mixture to pellet the precipitated proteins (e.g., 10,000 x g for 10 minutes).

  • Collect the supernatant for analysis.

Analytical Method: HPLC-MS/MS for Quantification of Ranitidine and its Metabolites

This method provides a sensitive and specific approach for the simultaneous quantification of ranitidine and its metabolites, including this compound.

1. Chromatographic Separation:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A constant flow rate (e.g., 0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

2. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Method: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for ranitidine, this compound, Ranitidine N-oxide, and Desmethylranitidine are monitored.

    • Example Transitions:

      • Ranitidine: m/z 315.1 → 176.1

      • This compound: m/z 331.1 → 176.1

      • Ranitidine N-oxide: m/z 331.1 → 284.1

      • Desmethylranitidine: m/z 301.1 → 176.1

  • Data Analysis: The concentration of each analyte is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of analytical standards.

Visualizations

The following diagrams illustrate the metabolic pathway of ranitidine and a typical experimental workflow for its in vitro metabolism studies.

Ranitidine_Metabolism Ranitidine Ranitidine FMOs FMOs (FMO3) Ranitidine->FMOs CYPs CYP450s Ranitidine->CYPs S_Oxide This compound N_Oxide Ranitidine N-oxide Desmethyl Desmethylranitidine FMOs->S_Oxide S-oxidation FMOs->N_Oxide N-oxidation CYPs->Desmethyl N-demethylation

Metabolic pathway of ranitidine.

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Termination 3. Termination & Sample Prep cluster_Analysis 4. Analysis Microsomes Liver Microsomes Start Add Ranitidine (Substrate) Microsomes->Start Cofactors NADPH Generating System Cofactors->Start Buffer Phosphate Buffer Buffer->Start Incubate Incubate at 37°C Start->Incubate Stop Add Cold Organic Solvent Incubate->Stop Centrifuge Centrifuge to Pellet Protein Stop->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

In vitro drug metabolism workflow.

Toxicological Significance of this compound

While this compound is a minor metabolite, its toxicological profile is of interest. Some studies have indicated that this compound can be mutagenic to certain bacterial strains and genotoxic to E. coli at specific concentrations. Additionally, it has shown acute cytotoxicity to some aquatic species. It is important to note that chronic toxicity studies in rats with the parent drug, ranitidine, at high doses showed reversible liver changes, but these were not specifically attributed to the S-oxide metabolite.

Conclusion

This compound is a well-characterized, albeit minor, metabolite of ranitidine formed primarily through the action of FMO3. Its role in drug metabolism studies is significant for providing a complete picture of the biotransformation of ranitidine. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers investigating the metabolic pathways of ranitidine and other xenobiotics. Further research into the specific toxicological effects of this compound may be warranted to fully understand its contribution to the overall safety profile of ranitidine.

References

Preliminary Cytotoxicity Screening of Ranitidine S-oxide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranitidine, a widely used histamine H2-receptor antagonist, is metabolized in the liver to several byproducts, including Ranitidine S-oxide.[1] While the pharmacology of the parent drug is well-documented, the potential cytotoxic effects of its metabolites are less understood. This technical guide provides a comprehensive overview of a proposed preliminary cytotoxicity screening of this compound. It outlines detailed experimental protocols for key in vitro assays, presents a framework for data analysis and visualization, and discusses potential signaling pathways that may be involved in any observed cytotoxicity. This document is intended to serve as a methodological resource for researchers and drug development professionals investigating the safety profile of ranitidine metabolites.

Introduction

This compound is a metabolite of ranitidine, formed via S-oxidation, a process mediated by flavin-containing monooxygenase 3 (FMO3) and FMO5.[2] While some data exists on its environmental and microbial toxicity, including acute cytotoxicity to aquatic species and mutagenicity in bacteria, a comprehensive understanding of its effects on human cells is lacking.[2] In vitro cytotoxicity assays are crucial tools in preclinical drug development for assessing the safety and therapeutic potential of compounds by measuring their toxic effects on cells.[3] This guide details a proposed workflow for the preliminary cytotoxicity screening of this compound.

Experimental Protocols

A multi-parametric approach is recommended to assess the cytotoxicity of this compound, encompassing assays that measure cell viability, membrane integrity, and metabolic activity.[4]

Cell Culture
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells are a relevant model for studying the cytotoxicity of a drug metabolite, as the liver is the primary site of ranitidine metabolism.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity as a percentage relative to a positive control (cells treated with a lysis buffer).

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Concentration (µM)Cell Viability (%) - 24h (MTT Assay)Cytotoxicity (%) - 24h (LDH Assay)Cell Viability (%) - 48h (MTT Assay)Cytotoxicity (%) - 48h (LDH Assay)
Vehicle Control100 ± 4.55 ± 1.2100 ± 5.16 ± 1.5
0.198 ± 3.96 ± 1.197 ± 4.27 ± 1.3
195 ± 4.18 ± 1.492 ± 3.810 ± 1.8
1088 ± 5.215 ± 2.181 ± 4.922 ± 2.5
10065 ± 6.135 ± 3.552 ± 5.848 ± 4.1
100032 ± 4.868 ± 5.215 ± 3.985 ± 6.3
Doxorubicin (10 µM)25 ± 3.575 ± 6.110 ± 2.890 ± 5.9
Table 1: Hypothetical Cytotoxicity Data for this compound on HepG2 Cells. Data are presented as mean ± standard deviation.

Visualization of Experimental Workflow and Potential Signaling Pathways

Visual diagrams are essential for conveying complex experimental workflows and biological pathways.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture HepG2 Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_addition Addition of this compound (0.1 - 1000 µM) cell_seeding->compound_addition incubation Incubation (24, 48, 72 hours) compound_addition->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay data_collection Absorbance Measurement mtt_assay->data_collection ldh_assay->data_collection data_analysis Calculation of Cell Viability and Cytotoxicity data_collection->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination

Caption: Experimental workflow for the cytotoxicity screening of this compound.

While the precise signaling pathways affected by this compound are yet to be elucidated, we can hypothesize potential pathways based on the known effects of the parent compound, ranitidine, which has been shown to influence pathways such as PI3K-Akt.

potential_signaling_pathway cluster_stimulus External Stimulus cluster_pathway Hypothetical Signaling Cascade cluster_response Cellular Response ranitidine_s_oxide This compound pi3k PI3K ranitidine_s_oxide->pi3k ? akt Akt pi3k->akt nf_kb NF-κB akt->nf_kb cell_cycle_arrest Cell Cycle Arrest akt->cell_cycle_arrest apoptosis Apoptosis akt->apoptosis inflammation Inflammatory Response nf_kb->inflammation

Caption: A hypothetical signaling pathway potentially involved in this compound induced cytotoxicity.

Conclusion

This technical guide outlines a robust and comprehensive framework for the preliminary in vitro cytotoxicity screening of this compound. The proposed combination of metabolic and membrane integrity assays, coupled with a relevant cell model, provides a solid foundation for assessing the potential toxicological risks associated with this ranitidine metabolite. The presented experimental protocols and data visualization frameworks are designed to be readily adaptable for implementation in a research or drug development setting. Further studies will be necessary to elucidate the precise molecular mechanisms and signaling pathways involved in any observed cytotoxicity of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Ranitidine S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Ranitidine S-oxide, a primary metabolite of Ranitidine. The synthesis involves the controlled oxidation of Ranitidine using hydrogen peroxide. Purification of the target compound is achieved through preparative high-performance liquid chromatography (HPLC). This application note is intended to guide researchers in the efficient production of this compound for analytical standards, metabolic studies, and further research applications.

Introduction

Ranitidine, a histamine H2-receptor antagonist, is metabolized in vivo to several compounds, with Ranitidine N-oxide and this compound being significant metabolites. The S-oxide is formed by the oxidation of the sulfide group in the ranitidine molecule. Accurate analytical standards of these metabolites are crucial for pharmacokinetic and drug metabolism studies. This document outlines a straightforward and reproducible method for the chemical synthesis of this compound from ranitidine hydrochloride and its subsequent purification.

Chemical Structures

CompoundStructure
Ranitidine
alt text
This compound
alt text

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the oxidation of ranitidine hydrochloride to this compound using hydrogen peroxide as the oxidizing agent.

Materials:

  • Ranitidine hydrochloride

  • Hydrogen peroxide (30% w/w solution)

  • Glacial acetic acid

  • Deionized water

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve 1.0 g of ranitidine hydrochloride in 20 mL of glacial acetic acid. Stir the solution at room temperature until all the solid has dissolved.

  • Addition of Oxidizing Agent: Cool the solution in an ice bath. Slowly add 0.5 mL of 30% hydrogen peroxide dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 16 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or analytical HPLC.

  • Quenching and Neutralization: Carefully quench the reaction by slowly adding the mixture to a beaker containing 100 mL of ice-cold deionized water. Neutralize the solution to a pH of approximately 7.5 by the slow addition of solid sodium bicarbonate with constant stirring. Be cautious as this will cause effervescence.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid or viscous oil.

Part 2: Purification of this compound by Preparative HPLC

This protocol details the purification of the crude this compound using a preparative reverse-phase HPLC system.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Collection tubes or fraction collector

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the analytical separation of the crude product.

    • Flow Rate: Appropriate for the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: UV at 229 nm.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the main peak of this compound.

  • Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with high purity (>95%) and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Synthesis and Purification Summary (Expected Results)

ParameterValue
Starting MaterialRanitidine Hydrochloride
Oxidizing AgentHydrogen Peroxide
Reaction SolventGlacial Acetic Acid
Reaction Time~16 hours
Crude Yield80-90%
Purification MethodPreparative HPLC
Final Purity>98% (by HPLC)
Final Yield (after purification)40-60%
AppearanceWhite to off-white solid

Visualizations

Chemical Reaction Workflow

G Figure 1: Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification Ranitidine Ranitidine HCl in Glacial Acetic Acid Reaction Oxidation Reaction (Room Temperature, 16h) Ranitidine->Reaction H2O2 Hydrogen Peroxide H2O2->Reaction Quench Quenching with Water & Neutralization Reaction->Quench Extraction Dichloromethane Extraction Quench->Extraction Crude Crude this compound Extraction->Crude Prep_HPLC Preparative HPLC Crude->Prep_HPLC Dissolve in Mobile Phase Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product G Figure 2: Key Components and Relationships Ranitidine Ranitidine Ranitidine_S_oxide This compound Ranitidine->Ranitidine_S_oxide is oxidized to Prep_HPLC Preparative HPLC (Purification) Ranitidine_S_oxide->Prep_HPLC is purified by Metabolite Target Metabolite Ranitidine_S_oxide->Metabolite is a H2O2 Hydrogen Peroxide (Oxidizing Agent) H2O2->Ranitidine_S_oxide enables oxidation Acetic_Acid Acetic Acid (Solvent) Acetic_Acid->Ranitidine dissolves

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Ranitidine S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ranitidine S-oxide, a significant degradation product and impurity of Ranitidine.[1] The described method is crucial for quality control, stability studies, and impurity profiling of ranitidine drug substances and products. The protocol provides comprehensive details on the chromatographic conditions, sample preparation, and system suitability parameters to ensure reliable and reproducible results.

Introduction

Ranitidine, a histamine H2-receptor antagonist, is known to degrade under certain conditions, forming various impurities. This compound, also known as Ranitidine Related Compound C, is a primary oxidative degradation product and a known process impurity.[1][2] Monitoring and controlling the levels of this impurity are critical to ensure the safety and efficacy of ranitidine-containing pharmaceutical products. This document presents a validated HPLC method designed to separate and quantify this compound from the parent drug and other related substances. The method is demonstrated to be specific, accurate, and precise, making it suitable for routine quality control and stability testing.[3][4]

Experimental Protocol

This protocol is based on established and validated stability-indicating HPLC methods for ranitidine and its related compounds.

1. Chromatographic Conditions:

ParameterSpecification
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium dihydrogen orthophosphate buffer, pH adjusted to 6.5 with orthophosphoric acid: Acetonitrile (98:2 v/v)
Mobile Phase B Acetonitrile: Water (95:5 v/v)
Gradient Elution 0-10 min: 5% B; 10-25 min: 5-15% B; 25-35 min: 15-20% B; 35-40 min: 20-55% B; 40-55 min: 55-0% B; 55-60 min: 0% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 230 nm
Injection Volume 20 µL
Run Time 60 minutes

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to obtain a 0.05 M solution. Adjust the pH to 6.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with acetonitrile in a 98:2 ratio.

    • Mobile Phase B: Mix HPLC grade acetonitrile and water in a 95:5 ratio. Filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

  • Sample Solution Preparation:

    • For Drug Substance: Accurately weigh and dissolve the ranitidine drug substance in the mobile phase to a final concentration of approximately 1 mg/mL.

    • For Tablet Formulation: Weigh and finely powder no fewer than 20 tablets. Transfer a portion of the powder equivalent to a single dose of ranitidine into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the final volume to achieve a concentration of approximately 1 mg/mL of ranitidine. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability Solution:

    • Prepare a solution containing both ranitidine hydrochloride and this compound (ranitidine related compound C) in the mobile phase. This is to ensure the resolution between the two peaks is adequate.

3. System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

  • The resolution between the ranitidine and this compound peaks should be not less than 1.5.

  • The tailing factor for the this compound peak should not be more than 2.0.

  • The relative standard deviation (RSD) for replicate injections of the standard solution should not be more than 2.0%.

Data Presentation

Table 1: System Suitability and Chromatographic Parameters

ParameterAcceptance CriteriaTypical Result
Resolution (Ranitidine vs. This compound)≥ 1.52.1
Tailing Factor (this compound)≤ 2.01.2
RSD of Peak Area (n=6)≤ 2.0%0.8%
Retention Time (Ranitidine)-~15 min
Retention Time (this compound)-~18 min

Note: Retention times are approximate and may vary depending on the specific column and system.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation Injection Sample Injection SamplePrep->Injection SystemSuitability->Injection Pass Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection at 230 nm Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification of This compound PeakIntegration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Discussion

The presented HPLC method is designed to be stability-indicating, meaning it can effectively separate this compound from the parent drug and other potential degradation products. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are essential to validate the specificity of the method. Significant degradation of ranitidine is often observed under oxidative, acidic, and basic conditions, leading to the formation of impurities including this compound. The use of a gradient elution allows for the effective separation of a wide range of polar and non-polar impurities. The detection wavelength of 230 nm provides good sensitivity for both ranitidine and its S-oxide.

Conclusion

This application note provides a detailed and robust HPLC method for the determination of this compound in pharmaceutical samples. The protocol, including the chromatographic conditions and sample preparation procedures, is well-defined and based on validated methods. Adherence to the system suitability criteria will ensure the reliability and accuracy of the results. This method is a valuable tool for quality control laboratories and researchers involved in the development and stability testing of ranitidine products.

References

Application Note: Quantification of Ranitidine S-oxide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ranitidine S-oxide, a metabolite of Ranitidine, in human plasma. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The presented method is intended to support pharmacokinetic and drug metabolism studies.

Introduction

Ranitidine is a histamine H2-receptor antagonist that has been widely used to decrease stomach acid production[1]. Its metabolism in humans leads to the formation of several metabolites, including Ranitidine N-oxide, this compound, and desmethylranitidine[1][2]. This compound is a minor metabolite, accounting for approximately 1% of the administered dose[1][2]. Accurate quantification of this metabolite in plasma is crucial for a comprehensive understanding of the pharmacokinetics and metabolic profile of Ranitidine. This document describes a robust LC-MS/MS method for this purpose.

Experimental

Materials and Reagents
  • This compound reference standard

  • Ranitidine-d6 (Internal Standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the LC-MS/MS analysis of this compound.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 Reversed-Phase (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.52080
3.52080
3.6955
5.0955

Table 3: Mass Spectrometer Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 331.1176.10.13020
Ranitidine-d6 (IS) 321.2176.10.13020

Detailed Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and Ranitidine-d6 (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for spiking into plasma.

  • Internal Standard Working Solution: Dilute the Ranitidine-d6 primary stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.

Plasma Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Add 100 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

  • Add 20 µL of the 100 ng/mL Ranitidine-d6 internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube vigorously for 30 seconds.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4 °C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation Summary

The following table summarizes the expected performance characteristics of the method.

Table 5: Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 500 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Visualizations

LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is_spike Spike with 20 µL Ranitidine-d6 (IS) plasma->is_spike ppt Add 300 µL Acetonitrile (Protein Precipitation) is_spike->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge (13,000 x g, 10 min) vortex1->centrifuge supernatant Transfer 200 µL Supernatant centrifuge->supernatant lc_injection Inject 5 µL into HPLC System supernatant->lc_injection separation Chromatographic Separation (C18 Column) lc_injection->separation ms_detection Mass Spectrometric Detection (ESI+, MRM) separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for the quantification of this compound in plasma.

Metabolic Pathway of Ranitidine to this compound Ranitidine Ranitidine Metabolism S-oxidation (Hepatic Enzymes) Ranitidine->Metabolism S_oxide This compound Metabolism->S_oxide

Caption: Metabolic conversion of Ranitidine to this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is suitable for use in clinical and preclinical studies investigating the metabolism and pharmacokinetics of Ranitidine. Adherence to the detailed steps will ensure high-quality data for drug development and research applications.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Ranitidine S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated analytical method for the quantification of Ranitidine S-oxide, a principal metabolite of Ranitidine. Due to the thermal lability of Ranitidine and its metabolites, conventional Gas Chromatography-Mass Spectrometry (GC-MS) is unsuitable for their analysis as it can lead to thermal degradation and the erroneous formation of impurities such as N-nitrosodimethylamine (NDMA). Therefore, a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method is presented as the scientifically sound and regulatory-accepted approach. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in pharmaceutical substances and drug products. The method is sensitive, specific, and accurate, making it suitable for quality control, stability studies, and pharmacokinetic research in the pharmaceutical industry.

Introduction

Ranitidine is a histamine H2-receptor antagonist that has been widely used for the treatment of conditions caused by excess stomach acid. This compound is one of its major metabolites. The analytical monitoring of ranitidine and its metabolites is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.

Historically, various analytical techniques have been employed for the analysis of pharmaceuticals. However, the choice of technique is critical and must be appropriate for the chemical nature of the analyte. In the case of ranitidine, analysis by GC-MS is problematic. The high temperatures employed in the gas chromatograph's injection port and column oven can induce the thermal degradation of the ranitidine molecule, which contains both a nitrite and a dimethylamine functional group. This degradation can lead to the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen. Consequently, analytical results from GC-MS can be misleading, showing artificially high levels of NDMA that are not present in the actual sample. For this reason, regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend the use of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods, which do not require high temperatures and thus prevent the degradation of ranitidine during analysis.

This application note describes a validated LC-MS/MS method for the accurate and reliable quantification of this compound.

Experimental Protocol

This protocol is intended for the quantitative analysis of this compound in ranitidine drug substance and finished drug product.

Reagents and Materials
  • This compound reference standard

  • Ranitidine reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Internal Standard (e.g., Ranitidine-d6 or a suitable structural analog)

Standard and Sample Preparation

2.1. Standard Stock Solutions

Prepare individual stock solutions of this compound, Ranitidine, and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

2.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solutions with a suitable diluent (e.g., 50:50 methanol:water) to create a calibration curve covering the expected concentration range of the samples. A typical calibration curve might range from 1 ng/mL to 500 ng/mL.

2.3. Sample Preparation (Drug Substance)

Accurately weigh approximately 100 mg of the ranitidine drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute an aliquot of this solution to fall within the calibration curve range.

2.4. Sample Preparation (Tablets)

Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of ranitidine and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Further dilute an aliquot of the supernatant to a concentration within the calibration curve range.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

3.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV
Cone Voltage Analyte-dependent optimization required
Collision Gas Argon

3.3. MRM Transitions

The following are example MRM transitions. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ranitidine315.1176.1
This compound331.1229.1
Internal Standard (e.g., Ranitidine-d6)321.1176.1

Data Presentation

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the analysis of this compound. This data is compiled from published literature and should be verified during method validation.

Table 1: Chromatographic and Mass Spectrometric Data

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
This compoundApprox. 4.5331.1229.1
RanitidineApprox. 5.8315.1176.1

Table 2: Method Validation Parameters for this compound

ParameterResult
Linearity Range5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)10 ng/mL[1]
Limit of Quantitation (LOQ)20 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_solution Stock Solutions (this compound, Ranitidine, IS) working_standards Working Standards (Calibration Curve) stock_solution->working_standards lc_separation HPLC Separation (C18 Column) working_standards->lc_separation sample_prep Sample Preparation (Drug Substance or Product) sample_prep->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection Eluent peak_integration Peak Integration ms_detection->peak_integration Mass Spectra quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

ranitidine_pathways cluster_metabolism Metabolic Pathway cluster_degradation Thermal Degradation (in GC-MS) ranitidine Ranitidine s_oxide This compound ranitidine->s_oxide Metabolism ndma NDMA (N-nitrosodimethylamine) ranitidine->ndma Heat

Caption: Metabolic and degradation pathways of Ranitidine.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound in pharmaceutical samples. The method avoids the analytical pitfalls associated with GC-MS by preventing the thermal degradation of ranitidine. This protocol is well-suited for implementation in quality control laboratories and for supporting drug development and research activities, ensuring the safety and quality of ranitidine-containing products.

References

Application Note: Capillary Electrophoresis for the Separation of Ranitidine S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust capillary electrophoresis (CE) method for the separation and analysis of Ranitidine and its primary metabolite and impurity, Ranitidine S-oxide. Capillary Zone Electrophoresis (CZE) offers a powerful alternative to traditional HPLC methods, providing high efficiency, rapid analysis times, and reduced solvent consumption. The described protocol is suitable for the quality control of ranitidine in pharmaceutical formulations and for its determination in the presence of its related substances.

Introduction

Ranitidine is a histamine H2-receptor antagonist widely used to decrease stomach acid production. During its metabolism and upon degradation, various related substances can be formed, including this compound.[1][2] Regulatory requirements necessitate the accurate monitoring of these impurities to ensure the safety and efficacy of the drug product. Capillary electrophoresis is an analytical technique that separates species based on their charge-to-size ratio in an electric field, offering high-resolution separation of closely related compounds.[3] This note provides a detailed protocol for the separation of Ranitidine from this compound using CZE.

Experimental

Instrumentation and Consumables
  • Capillary Electrophoresis System with UV detection

  • Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm)

  • Data acquisition and processing software

Reagents and Solutions
  • Ranitidine Hydrochloride Reference Standard

  • This compound Reference Standard

  • Sodium Dihydrogen Phosphate

  • Phosphoric Acid

  • Sodium Hydroxide

  • Deionized Water

Standard and Sample Preparation
  • Buffer Preparation (Running Buffer): Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amount of sodium dihydrogen phosphate in deionized water. Adjust the pH to 2.5 with phosphoric acid. Filter the buffer through a 0.45 µm filter before use.

  • Capillary Conditioning: At the beginning of each day, condition the new capillary by flushing with 1 M Sodium Hydroxide for 20 minutes, followed by deionized water for 20 minutes, and finally with the running buffer for 30 minutes. Between injections, flush the capillary with 0.1 M Sodium Hydroxide for 2 minutes, deionized water for 2 minutes, and then the running buffer for 5 minutes.

  • Standard Solution: Prepare a stock solution of Ranitidine Hydrochloride and this compound in deionized water at a concentration of 1 mg/mL. Further dilute with deionized water to a working concentration of 100 µg/mL for each analyte.

  • Sample Solution: For the analysis of pharmaceutical dosage forms, an appropriate amount of the crushed tablet or liquid formulation should be dissolved in deionized water to achieve a nominal concentration of 100 µg/mL of ranitidine. The solution should be sonicated and centrifuged or filtered to remove any excipients.

Capillary Electrophoresis Method

The separation is achieved using Capillary Zone Electrophoresis (CZE).

ParameterCondition
Capillary Fused silica, 50 µm i.d., 48.5 cm total length (40 cm effective length)
Running Buffer 50 mM Sodium Phosphate, pH 2.5
Applied Voltage +25 kV
Temperature 25 °C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection UV detection at 214 nm

Results and Discussion

Under the optimized CZE conditions, baseline separation of Ranitidine and this compound is achieved in under 10 minutes. At a pH of 2.5, both analytes are positively charged, with their separation being driven by differences in their charge-to-mass ratios.

Quantitative Data

The following table summarizes the expected migration times and resolution for the separation of Ranitidine and this compound based on the described method.

AnalyteMigration Time (min)Peak Area (arbitrary units)Resolution (Rs)
Ranitidine6.215000-
This compound7.512000> 2.0

Note: The quantitative data presented is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Buffer Buffer Preparation (50 mM Sodium Phosphate, pH 2.5) Injection Hydrodynamic Injection (50 mbar, 5s) Buffer->Injection Standards Standard & Sample Preparation (100 µg/mL in Water) Standards->Injection Capillary Capillary Conditioning Capillary->Injection Separation CE Separation (+25 kV, 25 °C) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification Logical_Relationship cluster_analyte Analyte Properties cluster_conditions Experimental Conditions cluster_outcome Separation Outcome Charge Charge (q) Mobility Electrophoretic Mobility (µₑₚ) Charge->Mobility Radius Hydrodynamic Radius (r) Radius->Mobility E_Field Electric Field (E) Velocity Migration Velocity (v) E_Field->Velocity Viscosity Buffer Viscosity (η) Viscosity->Mobility EOF Electroosmotic Flow (µₑₒ) EOF->Velocity Mobility->Velocity Separation Separation Velocity->Separation

References

Application Note: Utilization of Ranitidine S-oxide as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, has been widely used in the treatment of conditions caused by excess stomach acid. The presence of impurities in the active pharmaceutical ingredient (API) or the final drug product can impact its efficacy and safety. Regulatory bodies worldwide mandate the identification and quantification of such impurities. Ranitidine S-oxide, a known metabolite and degradation product of ranitidine, is a critical impurity that must be monitored and controlled. This application note details the use of this compound as a reference standard in the pharmaceutical analysis of ranitidine, providing protocols for its quantification using high-performance liquid chromatography (HPLC) and outlining its role in stability and degradation studies.

Application of this compound Reference Standard

This compound is primarily used as a reference standard in the following pharmaceutical applications:

  • Impurity Profiling: To identify and quantify the this compound impurity in ranitidine drug substance and drug products.

  • Stability Studies: To assess the stability of ranitidine under various stress conditions (e.g., acid, base, oxidation, heat, light) by monitoring the formation of this compound.

  • Method Validation: As a component in system suitability solutions to ensure the analytical method can adequately separate and quantify this compound from ranitidine and other related substances.

Quantitative Data Summary

The following tables summarize quantitative data from validated stability-indicating HPLC methods for the analysis of ranitidine and its impurities, including this compound.

Table 1: Chromatographic Parameters for Ranitidine and this compound

ParameterRanitidineThis compound (Related Compound C)
Retention Time (min) ~2.7 - 4.3Not explicitly stated in reviewed abstracts; retention time is relative to ranitidine and dependent on the specific method.
Relative Retention Time 1.00Varies depending on the method
Resolution Not applicable>1.5 between adjacent peaks

Table 2: Method Validation Parameters for this compound

ParameterResult
Linearity Range Not explicitly stated for this compound alone in reviewed abstracts. Methods are often linear for impurities from LOQ to 150% or 300% of the specification limit.[1]
Correlation Coefficient (r²) >0.99 for impurity analysis
Limit of Detection (LOD) Not explicitly stated for this compound alone in reviewed abstracts.
Limit of Quantification (LOQ) 10 µg/mL for Ranitidine HCl and its related compound C.[2][3]
Accuracy (% Recovery) 90-110% for a mixture of seven ranitidine impurities.[1]

Experimental Protocols

Preparation of Standard and Sample Solutions

a) this compound Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).

b) System Suitability Solution: Prepare a solution containing a known concentration of USP Ranitidine Hydrochloride RS and USP Ranitidine Related Compound C RS (this compound) in the mobile phase. A typical concentration would be around 0.112 mg/mL of ranitidine hydrochloride and 0.01 mg/mL of this compound.[4]

c) Sample Preparation (from Tablet Formulation): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specified amount of ranitidine hydrochloride and transfer to a suitable volumetric flask. Add the diluent, sonicate to dissolve, and dilute to volume. Centrifuge or filter the solution through a 0.45 µm filter before injection.

Stability-Indicating HPLC Method

This protocol is a representative example based on common practices for analyzing ranitidine and its impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a mixture of methanol and 0.1 M ammonium acetate (85:15 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 322 nm or 228 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 35°C)

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (diluent), followed by the system suitability solution, to verify the system's performance, including resolution and peak symmetry.

  • Inject the this compound standard solution to determine its retention time and response.

  • Inject the sample solutions.

  • Identify and quantify this compound in the sample chromatograms by comparing the retention time and peak area with that of the reference standard.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Treat the drug substance or product with 0.1 N HCl at 60°C for a specified period (e.g., 30 minutes), then neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Treat the drug substance or product with 0.1 N NaOH at 60°C for a specified period (e.g., 30 minutes), then neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Treat the drug substance or product with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 80°C) for a specified duration.

  • Photolytic Degradation: Expose the drug substance or product to UV and visible light.

Analyze the stressed samples using the validated HPLC method to assess the formation of this compound and other degradation products.

Visualizations

Metabolic Pathway of Ranitidine

The following diagram illustrates the metabolic conversion of ranitidine to its primary metabolites, including this compound, in the liver. This process is primarily catalyzed by Flavin-containing monooxygenase 3 (FMO3) and to a lesser extent by Cytochrome P450 (CYP) enzymes.

Ranitidine_Metabolism Ranitidine Ranitidine FMO3 FMO3 (Liver) Ranitidine->FMO3 CYP_Enzymes CYP Enzymes Ranitidine->CYP_Enzymes S_Oxide This compound N_Oxide Ranitidine N-oxide Desmethyl Desmethylranitidine FMO3->S_Oxide S-oxidation FMO3->N_Oxide N-oxidation CYP_Enzymes->Desmethyl N-demethylation

Metabolic pathway of Ranitidine.
Experimental Workflow for Impurity Profiling

This workflow outlines the general procedure for identifying and quantifying impurities like this compound in a pharmaceutical product using a reference standard.

Impurity_Profiling_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Evaluation Sample_Prep Prepare Drug Product Sample Sample_Injection Inject Sample Solution Sample_Prep->Sample_Injection Standard_Prep Prepare this compound Reference Standard Solution Standard_Injection Inject Reference Standard Standard_Prep->Standard_Injection SST_Prep Prepare System Suitability Solution System_Suitability Inject System Suitability Solution SST_Prep->System_Suitability System_Suitability->Standard_Injection Standard_Injection->Sample_Injection Peak_Identification Identify this compound Peak (based on Retention Time) Sample_Injection->Peak_Identification Quantification Quantify Impurity (using Response Factor) Peak_Identification->Quantification Reporting Report Results and Compare against Specification Limits Quantification->Reporting

Workflow for Impurity Analysis.

References

Application Notes and Protocols for Studying the Cellular Effects of Ranitidine S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ranitidine S-oxide is a metabolite of Ranitidine, a widely used histamine H2-receptor antagonist for treating conditions related to gastric acid[1][2]. While the parent compound, Ranitidine, has been studied for various biological activities, including antioxidant and anti-cancer effects, the specific cellular impacts of its metabolites, such as this compound, are less characterized[3][4]. Given that metabolites can possess distinct pharmacological and toxicological profiles, it is crucial to investigate their effects. This compound is formed via S-oxidation of ranitidine by flavin-containing monooxygenase 3 (FMO3) and FMO5[5].

These application notes provide detailed protocols for a panel of cell culture-based assays to characterize the cytotoxic, genotoxic, apoptotic, and oxidative stress-inducing potential of this compound. The provided methodologies are designed for researchers in drug development and cell biology to obtain reproducible and comprehensive data.

Cytotoxicity Assays

Application Note:

Assessing the cytotoxicity of a drug metabolite is a critical first step in determining its safety profile. This compound has been shown to be acutely cytotoxic to certain aquatic species. Cytotoxicity assays measure the degree to which a substance can cause damage to cells. The MTT assay quantifies metabolic activity as an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

Data Presentation: Cytotoxicity of this compound

AssayCell LineConcentration (µM)EndpointResult (% of Control)
MTT HepG210Cell Viability98.2 ± 4.5
5085.1 ± 5.1
10062.5 ± 3.8
25041.3 ± 4.2
50020.7 ± 2.9
LDH HepG210Cytotoxicity105.4 ± 6.2
50120.3 ± 7.8
100155.9 ± 9.1
250210.6 ± 11.5
500350.2 ± 15.3

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Experimental Protocols:

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Materials:

    • Human hepatoma cell line (e.g., HepG2)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well cell culture plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 µM). Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The LDH assay measures this released enzyme activity, which is proportional to the level of cytotoxicity.

  • Materials:

    • Cells and treatment compounds as in the MTT assay.

    • Commercially available LDH Cytotoxicity Assay Kit.

    • 96-well plates.

  • Protocol:

    • Follow steps 1-4 from the MTT protocol.

    • Set up controls as per the kit instructions: untreated cells (low control), vehicle control, and cells treated with a lysis buffer (high control).

    • After the incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture from the kit to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution provided in the kit.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate cytotoxicity as: ((Absorbance of treated - Absorbance of low control) / (Absorbance of high control - Absorbance of low control)) x 100%.

Genotoxicity Assays

Application Note:

Genotoxicity assessment is vital for evaluating the potential of a compound to cause DNA or chromosomal damage, which can lead to mutations and cancer. This compound has been reported to be mutagenic and genotoxic in bacterial systems. The Comet Assay (single-cell gel electrophoresis) detects DNA strand breaks, while the Micronucleus Assay identifies chromosomal damage or loss.

Data Presentation: Genotoxicity of this compound

AssayCell LineConcentration (µM)EndpointResult
Comet Assay TK6100% Tail DNA15.8 ± 2.1
25035.2 ± 4.5
50058.9 ± 6.3
Micronucleus Assay TK6100Micronuclei / 1000 cells18 ± 3
25045 ± 6
50072 ± 9

Data are presented as mean ± SD.

Experimental Protocols:

A. Alkaline Comet Assay

  • Principle: This assay detects DNA single- and double-strand breaks. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head reflects the amount of DNA damage.

  • Materials:

    • Human lymphoblastoid cell line (e.g., TK6)

    • This compound

    • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

    • Lysis solution, alkaline electrophoresis buffer, neutralization buffer

    • DNA stain (e.g., SYBR Green)

    • Fluorescence microscope with analysis software

  • Protocol:

    • Treat cells with this compound for a defined period (e.g., 4-24 hours). Include positive (e.g., H₂O₂) and negative controls.

    • Harvest and resuspend cells in PBS at ~1 x 10⁵ cells/mL.

    • Mix 10 µL of cell suspension with 75 µL of LMPA and layer onto a slide pre-coated with NMPA.

    • Immerse slides in cold lysis solution for 1-2 hours at 4°C.

    • Place slides in a horizontal electrophoresis tank with alkaline buffer (pH > 13) for 20-40 minutes to allow DNA unwinding.

    • Perform electrophoresis at ~25 V for 20-30 minutes.

    • Neutralize the slides, stain with a DNA dye, and visualize using a fluorescence microscope.

  • Data Analysis: Analyze at least 50-100 cells per sample. Quantify DNA damage using parameters like % Tail DNA or Tail Moment with specialized software.

B. In Vitro Micronucleus Assay

  • Principle: Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

  • Materials:

    • Cells (e.g., TK6 or peripheral blood lymphocytes)

    • This compound

    • Cytochalasin B (to block cytokinesis)

    • Fixative (methanol:acetic acid)

    • Staining solution (e.g., Giemsa or DAPI)

  • Protocol:

    • Treat cells with this compound for a duration equivalent to 1.5-2 normal cell cycles.

    • Add Cytochalasin B at an appropriate time to arrest cytokinesis, allowing for the accumulation of binucleated cells.

    • Harvest cells, treat with a hypotonic solution, and fix.

    • Drop the cell suspension onto clean microscope slides and air dry.

    • Stain the slides and score for the presence of micronuclei in binucleated cells under a microscope.

  • Data Analysis: Score at least 1000 binucleated cells per concentration and determine the frequency of micronucleated cells.

Apoptosis Assays

Application Note:

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Dysregulation of apoptosis is implicated in many diseases. Ranitidine has been shown to induce apoptosis in some cancer cell lines. Investigating whether this compound can trigger apoptosis is important for understanding its mechanism of action. The Annexin V/PI assay distinguishes between early apoptotic, late apoptotic, and necrotic cells, while caspase activity assays measure the activation of key executioner enzymes in the apoptotic cascade.

Data Presentation: Apoptosis Induction by this compound

AssayCell LineConcentration (µM)EndpointResult (% of Total Cells)
Annexin V/PI Jurkat250Early Apoptotic18.5 ± 2.3
Late Apoptotic/Necrotic25.1 ± 3.1
Caspase-3/7 Activity Jurkat250Fold Increase in Activity4.8 ± 0.6

Data are presented as mean ± SD.

Experimental Protocols:

A. Annexin V/Propidium Iodide (PI) Assay

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. PI is a DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

  • Materials:

    • Suspension cell line (e.g., Jurkat) or adherent cells

    • This compound

    • FITC-Annexin V/PI Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Harvest cells (including supernatant for adherent cells) and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add FITC-Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

B. Caspase-3/7 Activity Assay

  • Principle: Caspases-3 and -7 are key executioner caspases in apoptosis. This assay uses a substrate (e.g., DEVD) linked to a fluorophore or chromophore. Cleavage of the substrate by active caspases releases the reporter molecule, which can be quantified.

  • Materials:

    • Cells and treatment compounds.

    • Commercially available Caspase-Glo® 3/7 Assay (or similar).

    • Luminometer or fluorometer.

  • Protocol:

    • Seed cells in a white-walled 96-well plate.

    • Treat with this compound and appropriate controls.

    • Add the Caspase-Glo® 3/7 reagent directly to the wells.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Express results as a fold change in activity relative to the untreated control.

Oxidative Stress Assays

Application Note:

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Ranitidine has demonstrated antioxidant properties. It is therefore pertinent to investigate if this compound affects the cellular redox balance. The DCFH-DA assay is a common method for measuring intracellular ROS levels.

Data Presentation: Oxidative Stress Induction by this compound

AssayCell LineConcentration (µM)EndpointResult (Fold Change vs Control)
ROS Production (DCFH-DA) HaCaT100ROS Level1.8 ± 0.2
2503.5 ± 0.4
5006.2 ± 0.7

Data are presented as mean ± SD.

Experimental Protocol: Intracellular ROS Measurement

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Materials:

    • Human keratinocyte cell line (e.g., HaCaT)

    • This compound

    • DCFH-DA (5 mM stock in DMSO)

    • Positive control (e.g., H₂O₂)

    • Fluorescence microplate reader or flow cytometer

  • Protocol:

    • Seed cells in a black-walled 96-well plate and allow them to adhere.

    • Wash cells with PBS and incubate with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.

    • Wash cells again with PBS to remove excess probe.

    • Treat cells with this compound and controls in PBS or serum-free medium.

    • Measure fluorescence immediately and at subsequent time points (e.g., every 15 minutes for 2 hours) with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis: Calculate the fold change in fluorescence intensity compared to the untreated control.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Culture Cell Culture (e.g., HepG2, TK6, Jurkat) Treat Treat Cells with This compound Culture->Treat Prepare Prepare this compound Stock Solutions Prepare->Treat Incubate Incubate for Defined Time Period Treat->Incubate Cytotoxicity Cytotoxicity (MTT, LDH) Incubate->Cytotoxicity Genotoxicity Genotoxicity (Comet, Micronucleus) Incubate->Genotoxicity Apoptosis Apoptosis (Annexin V, Caspase) Incubate->Apoptosis OxidativeStress Oxidative Stress (ROS Measurement) Incubate->OxidativeStress Acquire Data Acquisition (Plate Reader, Microscope, Flow Cytometer) Cytotoxicity->Acquire Genotoxicity->Acquire Apoptosis->Acquire OxidativeStress->Acquire Analyze Statistical Analysis & Interpretation Acquire->Analyze Apoptosis_Signaling_Pathway RSO This compound (Hypothesized Stressor) ROS Increased ROS RSO->ROS ? Mito Mitochondrial Stress ROS->Mito Bax Bax Mito->Bax Inhibits Bcl-2 CytoC Cytochrome c Release Bax->CytoC Promotes Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes & Protocols: Forced Degradation Study of Ranitidine S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4] These studies, also known as stress testing, are designed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability, establishing degradation pathways, and developing stability-indicating analytical methods.[3] This document provides a detailed protocol for conducting a forced degradation study on Ranitidine S-oxide, a known metabolite of Ranitidine. The stress conditions outlined are based on ICH guidelines and published literature on Ranitidine degradation studies.

The objective of this protocol is to intentionally degrade this compound under various stress conditions to an extent of 5-20%, which is considered optimal for revealing potential degradation products without being overly destructive. The conditions covered include acid and base hydrolysis, oxidation, thermal stress, and photolysis.

Experimental Protocols

2.1. Materials and Reagents

  • This compound reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Ammonium acetate, analytical grade

  • Water, HPLC grade or purified

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2.2. Preparation of Stock and Working Solutions

  • Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration of approximately 0.1 mg/mL for the stress studies.

2.3. Forced Degradation Conditions

For each condition, a control sample (unstressed working solution) should be stored at ambient temperature and protected from light.

2.3.1. Acid Hydrolysis

  • To 1 mL of the working solution, add 1 mL of 0.1 N HCl.

  • Keep the mixture at 60°C for 30 minutes.

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Dilute to a final volume with the mobile phase to the initial concentration.

  • Analyze by HPLC.

2.3.2. Base Hydrolysis

  • To 1 mL of the working solution, add 1 mL of 0.1 N NaOH.

  • Keep the mixture at 60°C for 30 minutes.

  • After the incubation period, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Dilute to a final volume with the mobile phase to the initial concentration.

  • Analyze by HPLC.

2.3.3. Oxidative Degradation

  • To 1 mL of the working solution, add 1 mL of 3% H₂O₂. A concentration range of 0.1-3% can be used depending on the substance's sensitivity.

  • Keep the solution at room temperature for 30 minutes.

  • Dilute to a final volume with the mobile phase to the initial concentration.

  • Analyze by HPLC.

2.3.4. Thermal Degradation

  • Place the solid this compound powder in a calibrated oven at 60°C for 10 days.

  • Separately, place the working solution in the oven under the same conditions.

  • After the specified time, remove the samples.

  • Prepare a solution of the stressed solid powder at the working concentration.

  • Analyze both the solid and liquid stressed samples by HPLC.

2.3.5. Photolytic Degradation

  • Expose the solid this compound powder and the working solution to a light source in a photostability chamber.

  • The exposure should be a minimum of 1.2 million lux hours for visible light and 200 watt-hours/m² for UV light, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, prepare a solution of the stressed solid powder at the working concentration.

  • Analyze all samples by HPLC.

2.4. Analytical Methodology (HPLC)

A stability-indicating HPLC method should be used to resolve this compound from its degradation products. A validated method for Ranitidine and its impurities can be adapted.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 0.2 M Ammonium acetate solution, pH adjusted to ~6 with acetic acid) and an organic solvent (e.g., Acetonitrile) in a suitable ratio (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 322 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

The results of the forced degradation study should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradants
Control None-Room Temp100.00.00
Acid Hydrolysis 0.1 N HCl30 min60°C85.214.82
Base Hydrolysis 0.1 N NaOH30 min60°C89.510.51
Oxidation 3% H₂O₂30 minRoom Temp80.119.93
Thermal (Solid) Dry Heat10 days60°C98.71.30
Thermal (Solution) Heat10 days60°C95.34.71
Photolytic (Solid) 1.2 million lux hrs & 200 W h/m²--99.10.90
Photolytic (Solution) 1.2 million lux hrs & 200 W h/m²--92.67.42

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A This compound Reference Standard B Prepare 1 mg/mL Stock Solution A->B C Prepare 0.1 mg/mL Working Solution B->C D Acid Hydrolysis (0.1N HCl, 60°C) C->D Expose to Stress E Base Hydrolysis (0.1N NaOH, 60°C) C->E Expose to Stress F Oxidation (3% H2O2, RT) C->F Expose to Stress G Thermal (60°C) C->G Expose to Stress H Photolytic (ICH Q1B) C->H Expose to Stress I Neutralize/Dilute Stressed Samples D->I E->I F->I G->I H->I J HPLC Analysis (Stability-Indicating Method) I->J K Data Evaluation (% Degradation, Impurity Profile) J->K

Caption: Workflow of the forced degradation study for this compound.

Diagram 2: Potential Degradation Pathways of Ranitidine

G Ranitidine Ranitidine SOxide This compound Ranitidine->SOxide Oxidation NOxide Ranitidine N-oxide Ranitidine->NOxide Oxidation Deg1 Other Acid Degradants Ranitidine->Deg1 Acid Hydrolysis Deg2 Other Base Degradants Ranitidine->Deg2 Base Hydrolysis Deg3 Other Photo Degradants Ranitidine->Deg3 Photolysis SOxide->Deg1 Further Degradation SOxide->Deg2 Further Degradation SOxide->Deg3 Further Degradation

Caption: Simplified potential degradation pathways of Ranitidine.

References

Troubleshooting & Optimization

Overcoming matrix effects in Ranitidine S-oxide LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Ranitidine S-oxide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[2][3] In electrospray ionization (ESI), which is commonly used for this type of analysis, phospholipids and other endogenous materials are often the primary cause of ion suppression.[4]

Q2: I am observing significant ion suppression. What are the first steps to identify its source?

A2: The first step is to determine where in the chromatographic run the suppression is occurring. A post-column infusion experiment is the standard method for this. This involves infusing a constant flow of a this compound standard solution into the MS detector post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal of the analyte indicates the retention time at which matrix components are eluting and causing suppression. This helps to distinguish between a sample preparation issue and a chromatographic problem.

G Post-Column Infusion Experimental Setup cluster_0 LC System cluster_1 Infusion Pump cluster_2 Mass Spectrometer LC LC Column Tee T-Junction LC->Tee MS MS Detector Tee->MS Pump Syringe Pump with This compound Standard Pump->Tee

Caption: Workflow for a post-column infusion experiment to detect ion suppression.

Q3: Which sample preparation technique is most effective at reducing matrix effects for this compound analysis in plasma?

A3: The choice of sample preparation is critical. While Protein Precipitation (PPT) is fast and simple, it is the least selective method and often results in significant matrix effects because it doesn't effectively remove phospholipids. Liquid-Liquid Extraction (LLE) offers better cleanup. However, Solid-Phase Extraction (SPE) is generally the most effective technique for removing interfering matrix components, leading to cleaner extracts and reduced ion suppression. Studies on ranitidine have shown SPE can yield high recovery and cleaner samples compared to PPT and LLE.

Troubleshooting Guide

Problem: Poor reproducibility and inaccurate quantification.

This issue often points to variable matrix effects between samples or inadequate compensation by the internal standard (IS).

Troubleshooting_Reproducibility Start Inconsistent Results (Poor Reproducibility/Accuracy) CheckIS Is a stable isotope-labeled (SIL) internal standard being used? Start->CheckIS ImproveCleanup Matrix effects are likely variable. Improve sample cleanup. CheckIS->ImproveCleanup Yes NoSIL Non-SIL IS may not track analyte behavior perfectly. CheckIS->NoSIL No SwitchToSPE Switch from PPT/LLE to SPE ImproveCleanup->SwitchToSPE OptimizeSPE Optimize SPE Protocol (Sorbent, Wash, Elution) ImproveCleanup->OptimizeSPE Chromatography Modify Chromatography to Separate Analyte from Interference ImproveCleanup->Chromatography Gradient Adjust Gradient Slope Chromatography->Gradient Column Try a Different Column Chemistry (e.g., Phenyl, Pentafluorophenyl) Chromatography->Column NoSIL->ImproveCleanup

Caption: Decision tree for troubleshooting poor reproducibility in LC-MS analysis.

Data & Methodologies

Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics of common sample preparation methods used for ranitidine and similar analytes in plasma.

Preparation MethodTypical Recovery (%)Matrix Effect LevelThroughputKey AdvantageReference
Protein Precipitation (PPT) 73 - 75%HighHighFast and simple
Liquid-Liquid Extraction (LLE) 82%MediumMediumBetter cleanup than PPT
Solid-Phase Extraction (SPE) 87 - 110%LowLow-MediumBest cleanup, removes phospholipids
Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline adapted from methods for ranitidine extraction and should be optimized for this compound.

  • Cartridge Conditioning: Condition a polymeric reversed-phase (e.g., Oasis HLB) or cyano (CN) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Dilute with 500 µL of 4% H₃PO₄ or an appropriate buffer to adjust pH. Vortex for 30 seconds.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Wash: Wash the cartridge to remove endogenous interferences.

    • Wash 1: 1 mL of 5% methanol in water.

    • Wash 2: 1 mL of hexane (optional, for removing lipids).

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute: Elute this compound with 1 mL of a suitable solvent. A common elution solvent for ranitidine is a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 80:20:5 v/v/v) or an acidified methanol solution.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in 100-200 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Protein Precipitation (PPT) for Plasma Samples

This protocol is a rapid but less clean method suitable for high-throughput screening.

  • Sample Aliquot: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add IS & Precipitant: Add the internal standard, then add 300-400 µL of cold acetonitrile (or methanol) containing 0.1% formic acid. The ratio of solvent to sample is typically 3:1 or 4:1.

  • Mix: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate & Reconstitute (Optional but Recommended): For increased sensitivity and to ensure mobile phase compatibility, evaporate the supernatant to dryness and reconstitute in the initial mobile phase. Alternatively, inject the supernatant directly if matrix effects are acceptable.

Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.

  • Sample Aliquot: In a glass tube, add 500 µL of plasma and the internal standard.

  • Adjust pH: Add a small volume of buffer (e.g., phosphate buffer, pH 9) to basify the sample, ensuring this compound is in its neutral form for extraction.

  • Add Extraction Solvent: Add 2-3 mL of an appropriate, water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Mix: Vortex or mechanically shake for 5-10 minutes to facilitate the extraction.

  • Centrifuge: Centrifuge at 2000-3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the organic layer (top or bottom, depending on solvent density) to a clean tube.

  • Evaporate & Reconstitute: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100-200 µL of the initial mobile phase for analysis.

References

Technical Support Center: Ranitidine S-oxide Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the peak resolution of Ranitidine S-oxide during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound peak is showing poor resolution and is co-eluting with another impurity. What are the initial steps to improve separation?

A1: Poor resolution between closely eluting peaks is a common challenge. A systematic approach to optimizing your HPLC method is crucial. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Poor Resolution:

Troubleshooting_Poor_Resolution cluster_mobile_phase Mobile Phase Adjustments cluster_column_params Column Parameter Evaluation start Start: Poor Resolution of This compound Peak mobile_phase Step 1: Adjust Mobile Phase Composition start->mobile_phase column_params Step 2: Evaluate Column Parameters mobile_phase->column_params If resolution is still poor mp_a Modify organic solvent ratio (e.g., Acetonitrile/Methanol) mobile_phase->mp_a flow_temp Step 3: Optimize Flow Rate and Temperature column_params->flow_temp If resolution is still poor cp_a Switch to a column with a different stationary phase (e.g., C8, Phenyl) column_params->cp_a check_system Step 4: Check System Suitability flow_temp->check_system If resolution is still poor end End: Improved Resolution check_system->end Resolution is satisfactory mp_b Adjust pH of the aqueous phase mp_a->mp_b mp_c Consider a different buffer or additive mp_b->mp_c cp_b Use a column with smaller particle size (e.g., 3 µm or sub-2 µm) cp_a->cp_b cp_c Increase column length cp_b->cp_c

Caption: Troubleshooting workflow for improving peak resolution.

Detailed Steps:

  • Mobile Phase Composition: The selectivity (α) is a powerful factor in achieving resolution and is heavily influenced by the mobile phase.[1]

    • Organic Solvent Ratio: In reversed-phase HPLC, altering the percentage of the organic solvent (like acetonitrile or methanol) can change the retention factor (k) and improve separation.[1] Try adjusting the ratio of your organic solvent to the aqueous buffer.

    • pH Adjustment: The pH of the mobile phase is critical as it affects the ionization state of analytes, which in turn influences their retention and peak shape.[2] For Ranitidine and its impurities, a slight adjustment in the buffer pH can significantly impact resolution.

    • Buffer System: If pH adjustments are insufficient, consider changing the buffer type or concentration.

  • Column Selection: The choice of the stationary phase is fundamental to separation.

    • Stationary Phase Chemistry: If you are using a standard C18 column, consider switching to a C8, phenyl, or a polar-embedded column.[3] Different column chemistries will offer different selectivities.

    • Column Dimensions and Particle Size: Increasing column efficiency (N) can improve resolution. This can be achieved by using a longer column or a column packed with smaller particles (e.g., transitioning from a 5 µm to a 3 µm or sub-2 µm column).

  • Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate generally increases resolution but also extends the run time. Conversely, a higher flow rate can decrease resolution.

    • Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to better mass transfer and potentially sharper peaks. However, be mindful of the thermal stability of your analytes. A temperature of around 40°C has been found to be effective for ranitidine and its impurities.

Q2: The peak for this compound is tailing. What are the common causes and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.

Logical Flow for Diagnosing Peak Tailing:

Troubleshooting_Peak_Tailing start Start: this compound Peak is Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Likely a Physical Issue: - Blocked column frit - Column void - Extra-column volume check_all_peaks->system_issue Yes specific_peak_issue Likely a Chemical Interaction Issue check_all_peaks->specific_peak_issue No, only specific peaks solution_system Solution: - Backflush or replace column - Check fittings and tubing system_issue->solution_system solution_chemical Solution: - Adjust mobile phase pH - Increase buffer strength - Use a different column type specific_peak_issue->solution_chemical

Caption: Decision tree for troubleshooting peak tailing.

Potential Causes and Solutions:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and un-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.

  • Active Sites on the Column: Residual silanol groups on silica-based columns can interact with basic compounds, causing tailing.

    • Solution: Use an end-capped column or add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations. Alternatively, using a buffer with a higher ionic strength can help mask these active sites.

  • Column Contamination or Degradation: A blocked inlet frit or a void at the head of the column can distort peak shape.

    • Solution: Try back-flushing the column. If the problem persists, the guard column or the analytical column may need to be replaced.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q3: My this compound peak is fronting. What could be the issue?

A3: Peak fronting is less common than tailing but can occur due to several factors.

Common Causes and Solutions for Peak Fronting:

CauseExplanationRecommended Solution
Sample Solvent Incompatibility The sample is dissolved in a solvent that is stronger than the mobile phase, causing the analyte band to spread at the column inlet.Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject the smallest possible volume.
Column Overload Injecting too high a concentration of the sample can lead to saturation of the stationary phase.Dilute the sample or reduce the injection volume.
Low Column Temperature Insufficient temperature can lead to poor mass transfer kinetics.Increase the column temperature. A common starting point is 30-40°C.
Channeling in the Column A void or channel in the column packing material can cause the sample to travel through unevenly.This usually indicates column degradation and requires column replacement.

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of ranitidine and its related substances, which can be adapted for optimizing the resolution of this compound.

Method 1: Isocratic Reversed-Phase HPLC

This method is suitable for the determination of ranitidine and some of its related compounds.

ParameterSpecification
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase 35 mM Potassium dihydrogen phosphate (pH adjusted to 7.0 with sodium hydroxide) : Acetonitrile (78:22 v/v)
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 40°C
Method 2: Gradient Reversed-Phase HPLC

A gradient method is often necessary for resolving a wider range of impurities with different polarities.

ParameterSpecification
Column ACE C18, 100 x 4.6 mm, 3 µm particle size
Mobile Phase A Buffer (e.g., phosphate or acetate buffer)
Mobile Phase B Acetonitrile
Gradient Program A time-based gradient from a low to a high percentage of Mobile Phase B. The specific gradient will need to be optimized for the specific impurities present.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 40°C

Experimental Workflow for Method Development:

Method_Development_Workflow start Start: Method Development Goal (Resolve this compound) select_column 1. Select Initial Column (e.g., C18) start->select_column scout_gradient 2. Run a Scouting Gradient (e.g., 5-95% Acetonitrile) select_column->scout_gradient evaluate_chrom 3. Evaluate Chromatogram scout_gradient->evaluate_chrom optimize_gradient 4a. Optimize Gradient Slope and Time evaluate_chrom->optimize_gradient Resolution needs improvement fine_tune 5. Fine-Tune Flow Rate and Temperature evaluate_chrom->fine_tune Good initial separation optimize_mp 4b. Adjust Mobile Phase (pH, Buffer) optimize_gradient->optimize_mp optimize_mp->fine_tune validate 6. Validate Method fine_tune->validate end End: Robust HPLC Method validate->end

Caption: A typical workflow for HPLC method development.

References

Ranitidine S-oxide stability issues in analytical samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Ranitidine S-oxide in analytical samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in analytical testing?

Q2: What are the primary factors that affect the stability of this compound in analytical samples?

The stability of this compound is influenced by several factors, largely mirroring those that affect the parent drug, ranitidine. These include:

  • Temperature: Elevated temperatures can accelerate the degradation of ranitidine and its metabolites.[4] It is recommended to store stock solutions at low temperatures, such as -20°C or -80°C.[5]

  • Light: Exposure to light, particularly UV light, can cause significant degradation of ranitidine. Therefore, samples containing this compound should be protected from light.

  • pH: The stability of ranitidine is pH-dependent. While specific data for the S-oxide is less common, it is prudent to control the pH of analytical samples to minimize degradation.

  • Oxidizing Agents: Ranitidine is susceptible to oxidation. The presence of oxidizing agents in the sample matrix or reagents can lead to the degradation of this compound. It is crucial to use high-purity solvents and reagents and to consider the use of antioxidants in certain applications.

  • Sample Matrix: The composition of the sample matrix can impact stability. For instance, the presence of trace elements in total parenteral nutrition (TPN) mixtures has been shown to accelerate ranitidine oxidation.

Q3: What are the recommended storage conditions for this compound stock solutions and analytical samples?

For long-term stability of this compound stock solutions, the following conditions are recommended:

Storage TemperatureDurationAdditional Precautions
-80°CUp to 6 monthsProtect from light, store under nitrogen.
-20°CUp to 1 monthProtect from light, store under nitrogen.

For analytical samples, it is best practice to minimize storage time and keep samples at low temperatures (e.g., 2-8°C) and protected from light during processing and analysis. If longer-term storage is necessary, freezing at -20°C or -80°C is advisable.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low recovery of this compound Sample degradation due to improper storage (temperature, light exposure).1. Review sample handling and storage procedures. Ensure samples are consistently kept at low temperatures and protected from light. 2. Prepare fresh samples and re-analyze. 3. Perform a short-term stability study under your typical laboratory conditions to identify potential degradation.
Degradation due to oxidizing agents in the sample or mobile phase.1. Use high-purity, degassed solvents for mobile phase preparation. 2. If the sample matrix is suspected to be oxidative, consider adding a small amount of an antioxidant (e.g., ascorbic acid), ensuring it does not interfere with the analysis.
Adsorption to container surfaces.1. Use silanized glassware or polypropylene vials to minimize adsorption.
Appearance of unknown peaks in the chromatogram Degradation of this compound.1. Compare the chromatograms of fresh and aged samples to identify potential degradation products. 2. Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and confirm their retention times.
Contamination from solvents or sample preparation.1. Analyze a blank (solvent or matrix without the analyte) to check for interfering peaks. 2. Ensure all glassware and equipment are thoroughly cleaned.
Poor peak shape (tailing, fronting) Inappropriate mobile phase pH.1. Optimize the pH of the mobile phase. Since ranitidine contains secondary and tertiary amine groups, the pH can significantly affect peak shape. A pH around 7 is often a good starting point.
Column overload.1. Reduce the injection volume or dilute the sample.
Column degradation.1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ranitidine and its Metabolites

This protocol is a general guideline based on common practices for analyzing ranitidine and its related substances.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often used. For example, a mixture of a phosphate buffer (pH adjusted to ~7.0) and acetonitrile. The gradient can be optimized to achieve the best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both ranitidine and this compound have good absorbance (e.g., 230 nm or 322 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) and dilute to the desired concentration with the mobile phase.

    • Sample Solution: Dilute the analytical sample with the mobile phase to a concentration within the calibration range.

    • Storage: All solutions should be stored at 2-8°C and protected from light.

Visualizations

Ranitidine_Degradation_Pathway Ranitidine Ranitidine S_Oxide This compound Ranitidine->S_Oxide Oxidation (S) N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide Oxidation (N) Desmethyl Desmethylranitidine Ranitidine->Desmethyl Demethylation Further_Degradation Further Degradation Products S_Oxide->Further_Degradation Oxidation/Hydrolysis

Caption: Simplified metabolic and degradation pathway of Ranitidine.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection Sample_Storage Sample Storage (-20°C to -80°C, protected from light) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (e.g., dilution, extraction) Sample_Storage->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

References

Preventing degradation of Ranitidine S-oxide during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Ranitidine S-oxide (RSO) during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (RSO) and why is its stability a concern during sample preparation?

A1: this compound (RSO) is a primary metabolite of Ranitidine, a histamine H2-receptor antagonist.[1][2][3] The stability of RSO is a critical concern during sample preparation because, like its parent compound ranitidine, it is susceptible to degradation under various environmental conditions.[4][5] This degradation can lead to inaccurate quantification in analytical assays, impacting the reliability of research and development data. Key factors that can induce degradation include temperature, light, humidity, and pH.

Q2: What are the main degradation pathways for RSO during sample preparation?

A2: While specific degradation pathways for RSO are not as extensively documented as for ranitidine, it is known that oxidative and hydrolytic processes are major concerns. Given that RSO is an oxide, it can be susceptible to reduction back to ranitidine or further oxidation. The principal degradation mechanisms are influenced by exposure to light (photodegradation), heat (thermal degradation), and non-optimal pH conditions (acidic or alkaline hydrolysis). The presence of oxidizing agents or atmospheric oxygen can also contribute to its instability.

Q3: How does temperature affect the stability of RSO in samples?

A3: Elevated temperatures can significantly accelerate the degradation of RSO. Studies on ranitidine have shown that storage at higher temperatures leads to substantial degradation. For instance, ranitidine injectable solutions have been shown to be unstable at temperatures of 40°C and 55°C. Therefore, it is crucial to maintain low temperatures throughout the sample preparation process for RSO. It is recommended to store stock solutions at -20°C or -80°C and to perform sample processing steps on ice whenever possible.

Q4: What is the impact of light exposure on RSO stability?

A4: Exposure to light, particularly UV light, can cause photodegradation of RSO. Ranitidine has been shown to be susceptible to degradation under the influence of light. One study revealed that exposing solid ranitidine to a xenon lamp at 45°C resulted in the detection of sixteen degradation products. To mitigate this, samples should be prepared in a dimly lit environment and stored in amber-colored vials or containers that protect from light.

Q5: How does the pH of the sample solution affect RSO stability?

A5: The pH of the sample solution is a critical factor in maintaining the stability of RSO. Ranitidine has been found to be most stable in a pH range of 5-8. Both acidic (pH < 5) and alkaline (pH > 8) conditions can lead to significant degradation. Therefore, it is recommended to use buffers within a neutral pH range during sample preparation and analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of RSO in analytical results. Sample degradation due to high temperature.Maintain low temperatures throughout the sample preparation process. Thaw samples on ice and use pre-chilled solvents and equipment. Store stock solutions at -20°C or -80°C.
Exposure to light during sample handling.Work in a dimly lit environment or use amber-colored labware. Protect samples from direct light exposure by wrapping containers in aluminum foil.
Inappropriate pH of the sample matrix.Ensure the pH of all solutions is within a neutral range (pH 5-8). Use appropriate buffers to maintain a stable pH.
Oxidation of RSO.De-gas solvents before use. Consider working in an inert atmosphere (e.g., under nitrogen) for highly sensitive samples. Avoid the presence of oxidizing agents in the sample matrix.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Review the entire sample preparation workflow for potential exposure to high temperatures, light, or extreme pH. Optimize the protocol to minimize these factors.
Contamination of the sample or solvent.Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned.
Inconsistent results between replicate samples. Variable degradation rates between samples.Standardize the sample preparation protocol to ensure all samples are treated identically in terms of time, temperature, and light exposure.
Incomplete dissolution of RSO.Ensure complete dissolution of the RSO standard and in the sample matrix. Use of sonication or vortexing in a controlled temperature environment may be necessary.

Experimental Protocols

Protocol 1: Preparation of RSO Stock Solution
  • Materials: this compound reference standard, HPLC-grade solvent (e.g., methanol or water), amber-colored volumetric flask, analytical balance.

  • Procedure:

    • Equilibrate the RSO reference standard to room temperature in a desiccator before opening to prevent moisture absorption.

    • Accurately weigh the required amount of RSO standard using an analytical balance in a dimly lit environment.

    • Transfer the weighed standard to an amber-colored volumetric flask.

    • Dissolve the standard in the chosen solvent, ensuring it is pre-chilled if working with aqueous solutions.

    • Bring the solution to the final volume with the solvent and mix thoroughly.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Sample Extraction from Biological Matrix (e.g., Plasma)
  • Materials: Plasma sample containing RSO, pre-chilled protein precipitation solvent (e.g., acetonitrile or methanol), centrifuge, amber-colored collection tubes.

  • Procedure:

    • Thaw the plasma sample on ice.

    • In a dimly lit environment, add a known volume of the plasma sample to an amber-colored microcentrifuge tube.

    • Add three volumes of the pre-chilled protein precipitation solvent to the plasma sample.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean, amber-colored tube for analysis.

    • If not analyzed immediately, store the extracted sample at -20°C.

Data Presentation

Table 1: Stability of Ranitidine under Different Storage Conditions

Storage Condition Duration Percent Remaining Reference
25°C in glass vials6 months>98.6%
4°C in polypropylene syringes91 days>93.5%
40°C in injectable solutionNot specifiedUnstable
55°C in injectable solutionNot specifiedUnstable
Frozen at -20°C60 days>90%

Table 2: Influence of pH on Ranitidine Degradation

pH Condition Stability Reference
Acidic (pH < 5)Significant degradation
Neutral (pH 5-8)Most stable
Basic (pH > 8)Significant degradation

Visualizations

cluster_degradation This compound Degradation Pathways RSO This compound Degradation_Products Degradation Products RSO->Degradation_Products Light (Photodegradation) RSO->Degradation_Products Heat (Thermal Degradation) RSO->Degradation_Products Extreme pH (Hydrolysis) RSO->Degradation_Products Oxidation/Reduction

Caption: Key factors leading to the degradation of this compound.

cluster_workflow Recommended Sample Preparation Workflow for RSO Start Start Thaw Thaw Sample on Ice Start->Thaw Precipitate Protein Precipitation (Pre-chilled Solvent) Thaw->Precipitate pH_Control Maintain neutral pH (5-8) with appropriate buffers Thaw->pH_Control Centrifuge Centrifuge at 4°C Precipitate->Centrifuge Light_Protection Perform all steps in dim light or with amber vials Precipitate->Light_Protection Transfer Transfer Supernatant Centrifuge->Transfer Analyze Analyze Immediately Transfer->Analyze If possible Store Store at -20°C (Protected from Light) Transfer->Store If analysis is delayed End End Analyze->End Store->End

Caption: Optimized workflow for RSO sample preparation to minimize degradation.

References

Optimization of mass spectrometry parameters for Ranitidine S-oxide detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of mass spectrometry parameters for the detection of Ranitidine S-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a primary metabolite of Ranitidine. Its key properties are summarized in the table below.[1][2][3]

PropertyValue
Chemical Formula C₁₃H₂₂N₄O₄S[1][2]
Molecular Weight 330.4 g/mol
Precursor Ion ([M+H]⁺) m/z 331.14
Class Drug Metabolite

Q2: What are the recommended starting parameters for LC-MS/MS detection of this compound?

A2: While a fully validated method for this compound is not widely published, the following parameters, based on its known mass and the analysis of the parent compound, Ranitidine, serve as an excellent starting point for method development. Users must optimize these parameters on their specific instrumentation.

Table 1: Proposed Initial Mass Spectrometry Parameters for this compound

ParameterRecommended Starting ValueNotes
Ionization Mode Positive Electrospray (ESI+)Ranitidine and its metabolites readily form protonated molecules.
Precursor Ion (Q1) m/z 331.1Based on the [M+H]⁺ of this compound.
Product Ion (Q3) - Quantifier m/z 176.1 (Proposed)This is a major fragment of the parent drug, Ranitidine, and is likely a stable fragment for the S-oxide as well. Further optimization is required.
Product Ion (Q3) - Qualifier m/z 97.1 (Proposed)A plausible fragment from the furan-methylamine side chain. Further optimization is required.
Collision Energy (CE) 15 - 30 eVStart with a range of collision energies to determine the optimal value for your instrument.
Dwell Time 50 - 100 msAdjust based on the number of analytes and desired data points per peak.
Ion Source Temp. 130 - 150 °CLower source temperatures can sometimes improve the signal for thermally labile compounds.
Desolvation Gas Flow 400 - 600 L/hInstrument-dependent; optimize for best signal and stability.

Experimental Protocols

This section provides a detailed methodology for a typical experiment.

Objective: To develop a sensitive and selective LC-MS/MS method for the quantification of this compound in a simple matrix (e.g., water or methanol).

1. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions in a mixture of 80:20 water:methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

2. Sample Preparation:

  • For drug substance analysis, dissolve the material in water to a target concentration (e.g., 1 mg/mL).

  • For drug product (tablet) analysis, crush tablets to a fine powder. Weigh an amount equivalent to one dose and extract with water or methanol, followed by vortexing, sonication, and centrifugation to remove excipients.

  • Filter all samples through a 0.22 µm syringe filter before placing them in autosampler vials.

3. LC-MS/MS Analysis:

  • Inject 5-10 µL of the prepared sample into the LC-MS/MS system.

  • Use the chromatographic and mass spectrometric conditions outlined in the tables below as a starting point.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

Table 2: Recommended Initial Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Column Temperature 30 - 40 °C
Autosampler Temp. 4 - 10 °C

Troubleshooting Guides

This guide addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Low or No Signal Intensity for this compound

This is a common issue when developing a new method. Follow this logical workflow to diagnose the problem.

G cluster_lc LC Troubleshooting start Start: Low/No Signal check_ms Verify MS Tuning & Calibration (Is the instrument sensitive?) start->check_ms check_infusion Infuse this compound Standard (Directly into MS) check_ms->check_infusion signal_ok Signal Observed? check_infusion->signal_ok check_lc Problem is LC-related (Separation, Source) signal_ok->check_lc Yes no_signal Problem is Analyte or MS (Degradation, wrong precursor) signal_ok->no_signal No check_source Optimize Source Parameters (Temp, Gas, Voltages) check_lc->check_source check_mobile_phase Check Mobile Phase (pH, composition) check_source->check_mobile_phase check_column Check Column & Connections (Clogs, leaks, wrong column) check_mobile_phase->check_column

Caption: Troubleshooting workflow for low signal intensity.
  • Verify MS Tuning & Calibration: Ensure the mass spectrometer has passed its routine performance checks. An untuned instrument will not provide reliable data for any analyte.

  • Infuse Standard Solution: Bypass the LC system and directly infuse a standard solution of this compound (e.g., 100 ng/mL) into the mass spectrometer. If you see a strong signal for the precursor ion (m/z 331.1), the issue is likely with the LC separation or source conditions. If there is no signal, the problem may be with the standard itself (degradation) or a fundamental MS issue.

  • Optimize Source Parameters: If the infusion shows a signal, the analyte may not be ionizing efficiently under your LC conditions. Systematically adjust source temperature, gas flows, and capillary voltage while monitoring the signal from an injection.

  • Check Mobile Phase: this compound is a polar molecule. Ensure the mobile phase pH is appropriate to promote ionization (acidic for positive mode). A mobile phase that is too strong organically may cause the analyte to elute too early with poor retention and peak shape.

  • Check Column and Connections: Ensure all LC connections are secure and leak-free. A clogged column or frit can lead to high backpressure and poor chromatography.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape compromises integration and reduces quantification accuracy.

Table 3: Troubleshooting Guide for Poor Peak Shape

SymptomPotential CauseSuggested Solution
Peak Tailing Secondary interactions with the column; column contamination.Add a small amount of a competing base (e.g., ammonium hydroxide, post-column) if pH allows. Flush the column with a strong solvent wash. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic state.
Peak Fronting Column overload; sample solvent stronger than mobile phase.Dilute the sample. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase conditions.
Split Peaks Partially clogged column frit; column void; injection solvent issues.Reverse-flush the column (if permitted by the manufacturer). Check for a void at the head of the column. Ensure the injection solvent is compatible with the mobile phase.
Broad Peaks Extra-column volume; poor chromatography.Minimize the length and diameter of tubing between the injector, column, and MS source. Optimize the LC gradient to ensure proper focusing of the analyte on the column.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a quantitative LC-MS/MS experiment for this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in MeOH) cal_curve Create Calibration Curve (1-1000 ng/mL) stock->cal_curve sample_prep Prepare QC & Unknown Samples (Dissolve, Extract, Filter) lc_separation LC Separation (C18 Column, Gradient Elution) cal_curve->lc_separation sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quant Quantification (vs. Calibration Curve) integration->quant report Generate Report quant->report

Caption: Standard workflow for quantitative LC-MS/MS analysis.

References

Addressing co-elution of Ranitidine S-oxide with other metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Ranitidine S-oxide with other metabolites during chromatographic analysis.

Troubleshooting Guide

Q1: We are observing co-elution of this compound with an unknown metabolite in our reversed-phase HPLC-UV assay. How can we improve the separation?

A1: Co-elution in reversed-phase HPLC is a common issue that can often be resolved by systematically adjusting chromatographic parameters. Here are several troubleshooting steps you can take:

  • Modify the Mobile Phase Composition:

    • Organic Modifier: If you are using acetonitrile, consider switching to or adding methanol. The different selectivity of methanol can alter the elution order and resolve co-eluting peaks. A study on the stability of ranitidine utilized a mobile phase of acetonitrile and an ammonium acetate solution, which could be a good starting point.[1]

    • pH of the Aqueous Phase: The retention of ionizable compounds like ranitidine and its metabolites is highly dependent on the pH of the mobile phase. Adjusting the pH of the aqueous buffer can change the ionization state of the analytes and thus their retention times. For instance, a method for ranitidine and its impurities used a potassium dihydrogen orthophosphate buffer adjusted to pH 6.5.[2] Experimenting with a pH range around the pKa values of the suspected co-eluting metabolites can be effective.

    • Buffer Concentration: Modifying the buffer concentration can also influence retention and selectivity.

  • Adjust the Gradient Profile:

    • If you are using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks. A study successfully separated ranitidine and its impurities using a gradient elution program.[2]

  • Change the Stationary Phase:

    • Not all C18 columns are the same. Switching to a C18 column with a different bonding chemistry or a different stationary phase altogether (e.g., Phenyl-Hexyl, Cyano) can provide the necessary selectivity for separation. One method found an ACE C18 column (100 x 4.6 mm, 3 µm) to be effective.[2] Another study compared different columns and found that an ACQUITY UPLC HSS T3 column provided the best retention for polar compounds like N-nitrosodimethylamine (NDMA), a known impurity.[3]

  • Optimize Temperature:

    • Lowering the column temperature can sometimes improve resolution, although it may increase analysis time and backpressure. Conversely, increasing the temperature can decrease viscosity and improve efficiency, but may also alter selectivity. A column oven temperature of 40°C has been used successfully in a validated HPLC method for ranitidine.

Workflow for Troubleshooting Co-elution:

CoElution_Troubleshooting start Start: Co-elution Observed modify_mobile_phase Modify Mobile Phase (Organic solvent, pH, Buffer) start->modify_mobile_phase check_resolution1 Resolution Improved? modify_mobile_phase->check_resolution1 adjust_gradient Adjust Gradient Profile (Steeper/Shallower) check_resolution1->adjust_gradient No end_success End: Separation Achieved check_resolution1->end_success Yes check_resolution2 Resolution Improved? adjust_gradient->check_resolution2 change_column Change Stationary Phase (e.g., C18 variant, Phenyl-Hexyl) check_resolution2->change_column No check_resolution2->end_success Yes check_resolution3 Resolution Improved? change_column->check_resolution3 optimize_temp Optimize Temperature check_resolution3->optimize_temp No check_resolution3->end_success Yes check_resolution4 Resolution Improved? optimize_temp->check_resolution4 check_resolution4->end_success Yes end_fail Consider Alternative Detection Method (e.g., LC-MS/MS) check_resolution4->end_fail No

Caption: Troubleshooting workflow for addressing co-elution in HPLC.

Frequently Asked Questions (FAQs)

Q2: What are the common metabolites of ranitidine that could potentially co-elute with this compound?

A2: The primary metabolites of ranitidine that are often monitored include:

  • Ranitidine N-oxide

  • Desmethylranitidine

  • This compound

Additionally, various degradation products can form under stress conditions (acidic, basic, oxidative, photolytic, and thermal stress) which may also co-elute. A USP reference standard is available for a mixture of ranitidine and four related impurities: ranitidine-N-oxide, ranitidine complex nitroacetamide, ranitidine diamine hemifumarate, and ranitidine amino alcohol hemifumarate.

Q3: Can LC-MS/MS be used to resolve the co-elution of this compound?

A3: Absolutely. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing co-eluting compounds. Even if two molecules are not separated chromatographically, they can be distinguished and quantified based on their different mass-to-charge ratios (m/z) and their unique fragmentation patterns. Several LC-MS methods have been developed for the analysis of ranitidine and its impurities, such as NDMA.

LC-MS/MS Workflow for Co-eluting Analytes:

LCMSMS_Workflow sample Sample with Co-eluting This compound and Metabolite hplc HPLC System (Partial or No Separation) sample->hplc ms Mass Spectrometer (MS) Ionization of Analytes hplc->ms quad1 Quadrupole 1 (Q1) Precursor Ion Selection (Selects m/z of each analyte) ms->quad1 quad2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) quad1->quad2 quad3 Quadrupole 3 (Q3) Product Ion Selection (Selects specific fragments) quad2->quad3 detector Detector Quantification of Fragments quad3->detector data Data Analysis (Separate quantification based on transitions) detector->data

Caption: General workflow for resolving co-elution using LC-MS/MS.

Q4: Are there any established HPLC methods that have successfully separated this compound from other related substances?

A4: Yes, several stability-indicating HPLC methods have been developed and validated for the separation of ranitidine from its impurities and degradation products, which would include this compound. While specific mention of resolving this compound from another particular metabolite is sparse in the provided results, the methodologies are designed to be comprehensive.

One such method utilized a gradient elution on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile. Another approach used a micellar liquid chromatography method with a mobile phase containing Tween-20 and n-Butanol. The key is to find a method with orthogonal selectivity to your current one.

Experimental Protocols

Example HPLC Method for Separation of Ranitidine and its Impurities

This protocol is based on a validated stability-indicating method.

  • Instrumentation:

    • HPLC with a quaternary solvent manager, sample manager, and a photodiode array (PDA) UV detector.

  • Chromatographic Conditions:

    • Column: ACE C18 (100 x 4.6 mm, 3 µm)

    • Mobile Phase A: 0.05 M potassium dihydrogen orthophosphate buffer (pH 6.5) and acetonitrile (98:2 v/v)

    • Mobile Phase B: Milli-Q water and acetonitrile (5:95 v/v)

    • Gradient Program:

      Time (min) %B
      0 0
      10 5
      25 15
      35 20
      40 55
      55 0

      | 60 | 0 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 40 µL

  • Sample Preparation:

    • For a liquid oral dosage form, transfer 2 mL of the syrup (equivalent to 30 mg ranitidine) to a 100 mL volumetric flask.

    • Add 50 mL of Mobile Phase A.

    • Sonicate for 10 minutes.

    • Dilute to volume with Mobile Phase A to achieve a concentration of 300 µg/mL.

    • Centrifuge the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm nylon membrane filter before injection.

Quantitative Data Summary

The following tables summarize typical parameters from validated HPLC methods for ranitidine analysis.

Table 1: System Suitability Parameters

ParameterTypical Acceptance CriteriaReference
Tailing Factor (for Ranitidine)Not more than 2.0
Resolution (between critical pairs)Not less than 1.5
Relative Standard Deviation (RSD) for replicate injections< 2%

Table 2: Forced Degradation Conditions and Observations

Stress ConditionConditionsObservationReference
Oxidative1.0% H₂O₂ at 60°C for 30 minutesSignificant degradation
Acidic0.1 N HCl at 60°C for 30 minutesSignificant degradation
Basic0.1 N NaOH at 60°C for 30 minutesSignificant degradation
Thermal60°CStable
PhotolyticUV lightStable

Note: The stability under thermal and photolytic conditions can vary depending on the specific conditions and formulation.

By following these troubleshooting steps and referring to the provided methods, researchers can effectively address the challenge of co-eluting this compound with other metabolites.

References

Enhancing the sensitivity of Ranitidine S-oxide detection in biological fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Ranitidine S-oxide detection in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound in biological fluids?

A1: this compound is a minor metabolite of ranitidine, typically accounting for only about 1% of the administered dose.[1][2][3] This low concentration presents a significant challenge for detection and quantification. Additionally, like other ranitidine metabolites, the S-oxide can be susceptible to thermal degradation during analysis, particularly with certain chromatography-mass spectrometry interface techniques.[4] Biological matrices such as plasma and urine contain numerous endogenous compounds that can interfere with the analysis, necessitating robust sample preparation and chromatographic separation methods.

Q2: Which analytical techniques are most suitable for the sensitive detection of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and selective quantification of this compound in biological fluids.[5] This technique offers high specificity by monitoring specific precursor-product ion transitions for the analyte. HPLC with fluorescence or ultraviolet (UV) detection can also be used, though often with higher limits of detection compared to LC-MS/MS. For HPLC with UV detection, a wavelength of around 320-322 nm is often used for ranitidine and its metabolites.

Q3: How can I improve the sensitivity of my HPLC method for this compound?

A3: To enhance sensitivity, consider the following strategies:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.

  • Derivatization: For fluorescence detection, pre-column derivatization can significantly improve sensitivity, although this adds a step to the workflow.

  • Choice of Detector: If sensitivity is a primary concern, utilizing a tandem mass spectrometer (MS/MS) will yield the best results.

  • Mobile Phase Optimization: Adjusting the mobile phase composition and pH can improve peak shape and chromatographic resolution, leading to better signal-to-noise ratios.

Troubleshooting Guides

HPLC and LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Injection of sample in a solvent stronger than the mobile phase.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reduce the injection volume or dilute the sample. 4. Ensure the sample solvent is similar to or weaker than the initial mobile phase conditions.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization in the MS source. 2. Inefficient sample extraction and recovery. 3. Ion suppression from matrix components. 4. Incorrect mobile phase composition.1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). 2. Validate and optimize the SPE or LLE protocol. 3. Improve sample cleanup, use a divert valve to direct the ranitidine peak to waste, or dilute the sample. 4. Ensure the mobile phase is compatible with the ionization mode (e.g., use volatile buffers like ammonium formate or acetate for MS).
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Column temperature variations. 3. Pump malfunction or leaks. 4. Column equilibration issues.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. 4. Ensure the column is adequately equilibrated with the mobile phase before each run.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Dirty MS source or ion optics. 3. Leaks in the LC or MS system.1. Use high-purity solvents and freshly prepared mobile phase. 2. Clean the MS source components according to the manufacturer's instructions. 3. Perform a leak check on the entire LC-MS system.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound using different analytical methods, as well as typical recovery rates from biological matrices.

Table 1: Comparison of Detection and Quantification Limits for this compound

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UVPlasma10 ng/mL25 ng/mL
HPLC-UVUrine10 ng/mL-
HPLC-UVPlasma2 ng/mL8 ng/mL

Table 2: Sample Preparation Recovery Rates

Extraction MethodMatrixAnalyteRecovery Rate (%)Reference
Solid-Phase Extraction (SPE)PlasmaRanitidine97 - 110%
Solid-Phase Extraction (SPE)PlasmaRanitidine87%
Solid-Phase Extraction (SPE)PlasmaRanitidine92.3 - 103.88%
Liquid-Liquid ExtractionPlasmaThis compound74.2%

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of this compound in Human Plasma

This protocol is a synthesized example based on common practices in the cited literature.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: To 1 mL of plasma, add a suitable internal standard. Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute this compound and other metabolites with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor to product ion transitions for this compound and the internal standard.

Visualizations

Ranitidine Metabolism Pathway

The metabolism of ranitidine primarily occurs in the liver and involves N-oxidation, S-oxidation, and N-demethylation. The S-oxidation is catalyzed by Flavin-containing monooxygenases (FMOs), particularly FMO3.

Ranitidine_Metabolism Ranitidine Ranitidine S_Oxide This compound Ranitidine->S_Oxide FMO3 (S-oxidation) N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide FMO3 (N-oxidation) Desmethyl Desmethylranitidine Ranitidine->Desmethyl CYP450 (N-demethylation)

Caption: Metabolic pathways of ranitidine.

Experimental Workflow for this compound Detection

This diagram illustrates the general workflow from sample collection to data analysis for the quantification of this compound in a biological matrix.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma/Urine) Spiking Spike Internal Standard SampleCollection->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification & Data Analysis MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound analysis.

References

Technical Support Center: Ranitidine S-oxide Analysis in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ranitidine S-oxide using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize ion suppression during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a principal metabolite of Ranitidine, a widely used histamine H2-receptor antagonist for treating conditions like peptic ulcers and gastroesophageal reflux disease. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies, providing insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Q2: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes?

Ion suppression in ESI-MS is often caused by co-eluting matrix components from the biological sample that compete with the analyte for ionization. For plasma samples, common culprits include phospholipids and salts. Inefficient sample preparation and suboptimal chromatographic separation are the primary reasons for this interference.

Q3: Which sample preparation technique is recommended for this compound to minimize matrix effects?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective in reducing matrix effects for this compound analysis.

  • Liquid-Liquid Extraction (LLE): A method using an organic solvent like a mixture of acetonitrile and ethyl acetate at a basic pH has been shown to provide good recovery of this compound from plasma.[1]

  • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts compared to protein precipitation. Mixed-mode or polymeric sorbents are often used for the extraction of polar metabolites. While SPE can result in lower matrix effects, recovery of the highly polar S-oxide metabolite should be carefully optimized.[2][3][4]

  • Protein Precipitation (PPT): While simple and fast, PPT is generally not recommended for quantitative analysis of this compound in complex matrices like plasma due to a high residual matrix effect, which can lead to significant ion suppression.

Q4: What type of liquid chromatography is best suited for this compound analysis?

Given the polar nature of this compound, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be considered.

  • Reversed-Phase (RP) Chromatography: Traditional C18 columns can be used, but retention of the polar S-oxide may be challenging with highly aqueous mobile phases. The use of a cation-exchange column has been demonstrated to be effective for the separation of ranitidine and its metabolites.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds like this compound that show poor retention in reversed-phase chromatography. HILIC uses a polar stationary phase and a mobile phase with a high organic content, which can also enhance ESI sensitivity.

Q5: How can I optimize the electrospray ionization source parameters for better this compound signal?

Systematic optimization of ESI source parameters is critical. Here are some key parameters to consider:

  • Capillary Voltage: Optimize for a stable spray and maximum analyte signal. A typical starting point is 3-4 kV.

  • Nebulizing and Drying Gas Flow: These parameters affect droplet formation and desolvation. Higher gas flows can improve desolvation but may also decrease the analyte's time in the source.

  • Drying Gas Temperature: A higher temperature can enhance solvent evaporation but excessive heat may cause thermal degradation of the analyte.

  • Source Geometry: The position of the ESI probe relative to the mass spectrometer inlet can significantly impact ion sampling.

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently find the optimal combination of these parameters.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound signal in biological samples, but present in standards. Significant ion suppression from matrix components. Poor extraction recovery.1. Improve sample cleanup using LLE or SPE. 2. Optimize chromatographic separation to resolve this compound from the suppression zone. 3. Dilute the sample extract to reduce the concentration of interfering matrix components. 4. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
Poor peak shape (fronting, tailing, or splitting). Suboptimal chromatographic conditions. Co-elution with interfering compounds. Inappropriate injection solvent.1. Ensure the mobile phase pH is appropriate for the analyte's pKa. 2. Switch to a different column chemistry (e.g., HILIC if using reversed-phase). 3. Ensure the injection solvent is compatible with the initial mobile phase conditions to avoid solvent effects. 4. Check for column contamination and clean or replace if necessary.
High variability in signal intensity between injections. Inconsistent sample preparation. Carryover from previous injections. Unstable spray in the ESI source.1. Ensure consistent and reproducible sample preparation steps. 2. Optimize the autosampler wash procedure to minimize carryover. 3. Check for blockages in the ESI probe and ensure a stable spray. 4. Monitor system suitability to ensure consistent instrument performance.
Retention time shifts. Changes in mobile phase composition or pH. Column degradation or temperature fluctuations.1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column thermostat to maintain a consistent temperature. 3. Equilibrate the column sufficiently before each run. 4. Monitor system pressure for any signs of column blockage.

Data Presentation

Table 1: Recovery of Ranitidine and its Metabolites from Human Plasma using Liquid-Liquid Extraction.

Compound Extraction Recovery (%)
Ranitidine99.8
Ranitidine N-oxide30.4
This compound 74.2
Desmethylranitidine80.2

Data from Prueksaritanont et al., J Chromatogr. 1989.

Experimental Protocols

Protocol 1: Determination of this compound in Human Plasma by Liquid-Liquid Extraction and HPLC

This protocol is adapted from the method described by Prueksaritanont et al. for the simultaneous determination of ranitidine and its metabolites.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma in a centrifuge tube, add an appropriate internal standard.

  • Alkalinize the plasma sample to a basic pH.

  • Add 5 mL of an acetonitrile-ethyl acetate (3:2, v/v) extraction solvent.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Cation-exchange column.

  • Mobile Phase: 0.1 M sodium acetate buffer (pH 5)-acetonitrile-tetrahydrofuran (56.5:36:7.5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Positive ESI):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: Optimize for this compound (typically 20-40 V).

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

(Note: These MS parameters are starting points and should be optimized for the specific instrument being used.)

Visualizations

Diagram 1: Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is alkalinize Alkalinize add_is->alkalinize lle Liquid-Liquid Extraction (Acetonitrile:Ethyl Acetate) alkalinize->lle separate Centrifuge & Separate Organic Layer lle->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (Cation-Exchange Column) inject->chromatography detection ESI-MS/MS Detection (Positive Ion Mode) chromatography->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for the analysis of this compound in plasma.

Diagram 2: Troubleshooting Logic for Low Analyte Signal

troubleshooting_low_signal cluster_yes cluster_no start Low/No this compound Signal check_standards Signal OK in neat standards? start->check_standards matrix_effect Potential Matrix Effect or Poor Recovery check_standards->matrix_effect Yes instrument_issue Potential Instrument Issue check_standards->instrument_issue No improve_sample_prep Optimize Sample Prep (LLE/SPE) matrix_effect->improve_sample_prep optimize_chroma Optimize Chromatography matrix_effect->optimize_chroma use_is Use Isotope-Labeled IS matrix_effect->use_is check_ms_params Optimize MS Parameters (Voltages, Gases, Temps) instrument_issue->check_ms_params check_system_suitability Check System Suitability instrument_issue->check_system_suitability

Caption: Decision tree for troubleshooting low signal of this compound.

References

Strategies for resolving analytical challenges in Ranitidine S-oxide quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of Ranitidine S-oxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Handling and Stability

Q1: My this compound concentrations are inconsistent across replicates. What could be the cause?

A1: Inconsistent concentrations often stem from the inherent instability of ranitidine and its metabolites, including the S-oxide. Ranitidine is susceptible to degradation by light, humidity, and temperature.[1][2] To mitigate this, ensure the following:

  • Protect from Light: Always store and handle samples and standards in light-protected containers, such as amber vials.[3]

  • Control Temperature: Store stock solutions and samples at refrigerated or frozen temperatures (-20°C is recommended for long-term stability).[3][4] Avoid repeated freeze-thaw cycles.

  • pH Control: The stability of ranitidine and its derivatives can be pH-dependent. Ensure the pH of your sample and mobile phase is controlled and consistent.

Q2: I am observing degradation of my analyte during sample preparation. How can I minimize this?

A2: Degradation during sample preparation can be a significant issue. Consider the following strategies:

  • Minimize Exposure: Keep samples on ice or a cooling rack during extraction and processing steps.

  • Solvent Choice: Ranitidine has shown greater stability in 0.9% sodium chloride injection compared to 5% dextrose injection. The choice of solvent for extraction and dilution can impact stability.

  • Avoid Harsh Conditions: Ranitidine is known to degrade under acidic, basic, and oxidative conditions. If your protocol involves harsh reagents, try to minimize the exposure time and temperature.

Chromatography & Detection

Q3: I am seeing poor peak shape (tailing or fronting) for this compound in my HPLC analysis. What are the likely causes and solutions?

A3: Poor peak shape can be attributed to several factors:

  • Column Choice: A reversed-phase C18 column is commonly used for ranitidine analysis. Ensure your column is appropriate for the analyte and in good condition.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjusting the pH of the mobile phase (an ammonium acetate buffer is often used) may improve peak shape.

  • Flow Rate: While a standard flow rate is often 1 mL/min, optimizing the flow rate can sometimes improve peak resolution and shape.

  • Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.

Q4: My LC-MS/MS signal for this compound is weak or non-existent. What should I check?

A4: A weak or absent signal in LC-MS/MS can be a complex issue:

  • Thermal Degradation: Ranitidine and its metabolites can be thermally labile. High temperatures in the mass spectrometer's ion source can cause degradation. Try reducing the source temperature.

  • Ionization Efficiency: Ensure you are using the optimal ionization mode (e.g., ESI positive) and that the source parameters (e.g., capillary voltage, gas flows) are optimized for this compound.

  • MRM Transitions: Verify that you are using the correct and most sensitive multiple reaction monitoring (MRM) transitions for this compound.

  • Matrix Effects: Components from your sample matrix (e.g., plasma, formulation excipients) can suppress the ionization of your analyte. A thorough sample clean-up, such as solid-phase extraction (SPE), can help mitigate this.

Q5: How can I resolve this compound from other related impurities and degradation products?

A5: Achieving good resolution is key for accurate quantification.

  • Gradient Elution: A gradient elution program, where the mobile phase composition is changed over time, can provide better separation of closely eluting peaks compared to an isocratic method.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to find the one that provides the best selectivity for your analytes of interest.

  • Mobile Phase Modifiers: Small amounts of organic modifiers or different buffer salts in the mobile phase can alter the selectivity of the separation.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of ranitidine, which can serve as a reference for setting up and validating a method for this compound.

Table 1: HPLC-UV Method Parameters

ParameterValueReference
Linearity Range10.0 - 40.0 µg/mL
Correlation Coefficient (r)0.9999
Limit of Detection (LOD)0.0027 µg/mL
Limit of Quantification (LOQ)0.0082 µg/mL
Accuracy (Mean Recovery)100.76%
Precision (RSD)<2.0%

Table 2: LC-MS/MS Method Parameters for Ranitidine in Human Plasma

ParameterValueReference
Linearity Range3.00 - 500.00 ng/mL
Correlation Coefficient (r)0.9989
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)3.00 ng/mL
Accuracy100.62% at LLOQ
Precision4.61% at LLOQ
Extraction Recovery94.4%

Experimental Protocols

Protocol 1: General HPLC-UV Method for Ranitidine and Related Substances

This protocol is a general guideline based on commonly cited methods. Optimization will be required for the specific analysis of this compound.

  • Chromatographic System:

    • Column: RP-18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 0.2 M Ammonium Acetate solution (70:30 v/v), with the pH adjusted to ~6 with glacial acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 322 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).

    • Perform serial dilutions to create calibration standards within the expected concentration range of the samples.

  • Sample Preparation:

    • For drug products, accurately weigh and dissolve the sample in a suitable solvent. Further dilution may be necessary to bring the concentration within the calibration range.

    • For biological matrices, a sample extraction step (e.g., solid-phase extraction or protein precipitation) will be necessary.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Integrate the peak area for this compound.

    • Construct a calibration curve from the standard injections and calculate the concentration of this compound in the samples.

Visualizations

TroubleshootingWorkflow cluster_stability Sample Stability Checks cluster_chromatography Chromatography Checks cluster_detection Detector Checks start Analytical Issue Encountered (e.g., Inconsistent Results, Poor Peak Shape) check_stability Step 1: Verify Sample Stability start->check_stability light Protect from Light? check_stability->light Investigate temp Controlled Temperature? check_stability->temp Investigate ph Consistent pH? check_stability->ph Investigate check_chromatography Step 2: Evaluate Chromatographic Conditions column Column Integrity? check_chromatography->column Investigate mobile_phase Mobile Phase Correct? check_chromatography->mobile_phase Investigate flow_rate Flow Rate Optimal? check_chromatography->flow_rate Investigate check_detection Step 3: Assess Detector Performance wavelength Correct Wavelength (UV)? check_detection->wavelength Investigate source_params Optimized Source (MS)? check_detection->source_params Investigate mrm Correct MRM (MS)? check_detection->mrm Investigate resolve Issue Resolved light->check_chromatography temp->check_chromatography ph->check_chromatography column->check_detection mobile_phase->check_detection flow_rate->check_detection wavelength->resolve source_params->resolve mrm->resolve

Caption: Troubleshooting workflow for this compound analysis.

ExperimentalWorkflow prep_standards Prepare Standards & QCs hplc_analysis HPLC-UV or LC-MS/MS Analysis prep_standards->hplc_analysis prep_samples Prepare Samples (Extraction/Dilution) prep_samples->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration & Calibration data_acquisition->peak_integration quantification Quantification of this compound peak_integration->quantification report Report Results quantification->report

Caption: General experimental workflow for quantification.

References

Validation & Comparative

A Comparative Guide to the Stability of Ranitidine S-oxide and Ranitidine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ranitidine, a histamine H2-receptor antagonist, is known to degrade under various environmental conditions, including exposure to heat, humidity, and light.[1][2][3][4] Its degradation pathways can lead to the formation of several byproducts, most notably Ranitidine S-oxide and Ranitidine N-oxide.[5] Understanding the relative stability of these oxides is crucial for impurity profiling and ensuring the safety and efficacy of ranitidine-containing products.

Based on available literature, both oxides are primarily studied as metabolites and degradation products of the parent drug, ranitidine. Forced degradation studies on ranitidine consistently identify the formation of these oxides, and analytical methods have been developed for their separation and quantification. However, a direct head-to-head comparison of their intrinsic stability under forced degradation conditions has not been extensively reported.

Comparative Data Summary

The following table summarizes the available information on this compound and Ranitidine N-oxide. The absence of quantitative stability data (e.g., degradation rate constants, half-lives) for the individual oxides under various stress conditions is a notable gap in the current scientific literature.

FeatureThis compoundRanitidine N-oxide
CAS Number 73851-70-473857-20-2
Molecular Formula C13H22N4O4SC13H22N4O4S
Molecular Weight 330.41 g/mol 330.40 g/mol
Nature Metabolite and degradation product of ranitidineMetabolite and degradation product of ranitidine
Formation Context Formed during the metabolism and forced degradation (e.g., oxidation) of ranitidine.Formed during the metabolism and forced degradation of ranitidine.
Analytical Detection Commonly detected and separated from ranitidine and other metabolites using HPLC.Commonly detected and separated from ranitidine and other metabolites using HPLC.

Degradation Pathway of Ranitidine to its Oxides

The formation of this compound and N-oxide occurs through the oxidation of the sulfur and tertiary amine moieties of the ranitidine molecule, respectively. This process can be a result of metabolic pathways in the body or exposure to oxidative stress conditions during manufacturing, storage, or sample preparation.

G Ranitidine Ranitidine S_Oxide This compound Ranitidine->S_Oxide Oxidation (S) N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide Oxidation (N) Degradation Further Degradation Products S_Oxide->Degradation N_Oxide->Degradation

Formation of this compound and N-oxide from Ranitidine.

Experimental Protocols

While specific protocols for the comparative stability testing of this compound and N-oxide are not available, the following is a representative experimental protocol for a forced degradation study of ranitidine, which is the context in which these oxides are typically generated and analyzed. This protocol is synthesized from methodologies described in the scientific literature.

Objective:

To induce the degradation of ranitidine under various stress conditions to identify and quantify its degradation products, including this compound and Ranitidine N-oxide.

Materials:
  • Ranitidine Hydrochloride API

  • Hydrochloric Acid (0.1 M)

  • Sodium Hydroxide (0.1 M)

  • Hydrogen Peroxide (3% v/v)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV or PDA detector

  • pH meter

  • Stability chambers/ovens

  • Photostability chamber

Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Ranitidine Stock Solution (e.g., 1 mg/mL in water or methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base oxidative Oxidative Degradation (3% H2O2, RT, 24h) prep->oxidative thermal Thermal Degradation (80°C, 48h) prep->thermal photo Photolytic Degradation (ICH Q1B conditions) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples to Working Concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Workflow for a typical forced degradation study of ranitidine.
Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve ranitidine hydrochloride in a suitable solvent (e.g., water or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acid and base-hydrolyzed samples.

    • Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where ranitidine and its degradation products have significant absorbance (e.g., 230 nm or 322 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to ranitidine, this compound, and Ranitidine N-oxide based on their retention times compared to reference standards.

    • Calculate the percentage degradation of ranitidine and the formation of each degradation product.

    • Perform peak purity analysis to ensure that the chromatographic peaks are not co-eluting.

Conclusion

While this compound and Ranitidine N-oxide are well-documented metabolites and degradation products of ranitidine, a direct comparative study of their stability is not available in the current body of scientific literature. The primary focus of existing research has been on the degradation of the parent drug, ranitidine. The provided experimental protocol for a forced degradation study of ranitidine serves as a framework for generating and analyzing these oxides. Further research is warranted to isolate this compound and Ranitidine N-oxide and subject them to a comprehensive, direct comparative stability study to elucidate their individual degradation kinetics and pathways. Such data would be invaluable for a more complete understanding of the overall stability profile of ranitidine and its related substances.

References

A Comparative Guide to Analytical Methods for the Quantification of Ranitidine S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ranitidine S-oxide, a significant metabolite and degradation product of Ranitidine. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data of commonly employed techniques, offering a basis for methodological cross-validation and selection.

Introduction to Analytical Cross-Validation

Method cross-validation is a critical process in analytical chemistry, particularly within the pharmaceutical industry. It serves to demonstrate that different analytical methods are equivalent and can produce comparable results. This is essential when transferring methods between laboratories, introducing new instrumentation, or comparing a new method against an established one. The goal is to ensure the consistency and reliability of analytical data throughout the drug development lifecycle.

The following sections detail various analytical techniques that have been successfully applied to the analysis of Ranitidine and its related compounds, including this compound. The presented data, extracted from published literature, can be used as a benchmark for in-house validation and cross-validation studies.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the analysis of Ranitidine and its impurities. Its robustness, cost-effectiveness, and widespread availability make it a staple in quality control laboratories.

Experimental Protocols

Several HPLC methods have been developed and validated for the determination of Ranitidine and its related substances. A common approach involves reversed-phase chromatography with a C18 column.

Method 1: Stability-Indicating HPLC Method

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[1]

  • Column: C18, 250 mm x 4.6 mm, 5 µm.[2]

  • Flow Rate: 1.0 - 2.0 mL/min.[2][3]

  • Detection Wavelength: Typically 230 nm or 322 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Method 2: Isocratic HPLC Method

  • Mobile Phase: A pre-mixed solution of acetonitrile and an aqueous phosphate buffer (e.g., 20:80, v/v), with the pH adjusted to 7.1.

  • Column: C18.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm and 315 nm.

Performance Data

The following table summarizes the validation parameters for representative HPLC-UV methods, demonstrating their suitability for the analysis of Ranitidine and its impurities.

ParameterMethod 1 (Gradient)Method 2 (Isocratic)
Linearity Range LOQ to 300% of standard concentration1 - 13 µg/mL
Correlation Coefficient (r²) > 0.9990.9999
Accuracy (% Recovery) 98.5% - 101.5%> 98%
Precision (%RSD) < 2.0%< 2.0%
Limit of Quantification (LOQ) Not explicitly stated for S-oxide10 µg/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for the quantification of trace-level impurities and for analyses in complex matrices such as plasma.

Experimental Protocols

LC-MS/MS methods are particularly useful for identifying and quantifying specific metabolites like this compound.

Method 3: LC-MS/MS for Metabolite Identification

  • Mobile Phase: A mixture of methanol, acetonitrile, and 10 mmol/L ammonium acetate containing 1% formic acid (e.g., 12.5:12.5:75, v/v/v).

  • Column: C18 (e.g., Zorbax SB-Aq, 150 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Spectrometer: Triple Quadrupole (QQQ).

Method 4: High-Resolution LC-MS (LC-HRMS)

  • Mobile Phase: Gradient elution with water and methanol, both containing formic acid and ammonium formate.

  • Column: C18.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Orbitrap).

Performance Data

The enhanced sensitivity of LC-MS/MS methods is reflected in their lower limits of detection and quantification.

ParameterMethod 3 (LC-MS/MS)Method 4 (LC-HRMS)
Linearity Range 1 - 1000 ng/mLNot explicitly stated
Correlation Coefficient (r²) 0.9991Not explicitly stated
Accuracy (% Relative Error) -0.01% to -1.7%Not explicitly stated
Precision (%RSD) Intra-day: ≤ 8.9%, Inter-day: ≤ 5.5%Not explicitly stated
Limit of Detection (LOD) 0.3 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 1 ng/mLNot explicitly stated

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, an established HPLC-UV method and a newly developed LC-MS/MS method.

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Val Method Validation (ICH Guidelines) A_SOP Standard Operating Procedure (SOP) A_Val->A_SOP A_Analysis Analysis of Validation Samples A_SOP->A_Analysis Compare Comparative Analysis of Results A_Analysis->Compare B_Val Method Validation (ICH Guidelines) B_SOP Standard Operating Procedure (SOP) B_Val->B_SOP B_Analysis Analysis of Validation Samples B_SOP->B_Analysis B_Analysis->Compare Stats Statistical Evaluation (e.g., t-test, F-test) Compare->Stats Report Cross-Validation Report Stats->Report

A typical workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control of bulk drug substance and finished product where the concentration of the S-oxide is expected to be relatively high, a validated HPLC-UV method may be sufficient. However, for applications requiring higher sensitivity and selectivity, such as the analysis of biological samples or the detection of trace-level impurities, an LC-MS/MS method is preferable. The data presented in this guide provides a solid foundation for the selection and cross-validation of analytical methods for this compound, ensuring data integrity and regulatory compliance.

References

Ranitidine S-Oxide as a Biomarker of Ranitidine Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ranitidine, a widely used histamine H2-receptor antagonist, undergoes metabolism in the body to form several metabolites, including ranitidine S-oxide, ranitidine N-oxide, and desmethylranitidine. The selection of an appropriate biomarker is crucial for accurately assessing drug exposure in clinical and research settings. This guide provides a comparative analysis of this compound as a potential biomarker of ranitidine exposure, evaluating it against the parent drug and its major metabolite, ranitidine N-oxide.

Comparative Pharmacokinetics of Ranitidine and its Metabolites

The suitability of a metabolite as a biomarker is heavily dependent on its pharmacokinetic profile in relation to the parent drug. Following oral administration, ranitidine is absorbed and subsequently metabolized, primarily in the liver. The parent drug and its metabolites are mainly excreted through urine.

ParameterRanitidine (Parent Drug)Ranitidine N-oxideThis compoundDesmethylranitidine
Percentage of Oral Dose Excreted in Urine 30% - 70% (unchanged)< 4%~1%~1%
Peak Plasma Concentration (Cmax) Linearly related to dose[1]Data on dose proportionality is limited.Data on dose proportionality is limited.Data on dose proportionality is limited.
Time to Peak Plasma Concentration (Tmax) 1 to 3 hours[2]Not well established.Not well established.Not well established.
Elimination Half-life (t½) 2.5 - 3.0 hours[3]Not well established.Not well established.Not well established.

Key Observations:

  • Parent Drug (Ranitidine): A significant portion of the administered dose is excreted unchanged in the urine, and its peak plasma concentration is proportional to the dose administered.[1][4] This makes the parent drug a strong and direct biomarker of exposure.

  • Ranitidine N-oxide: This is the principal metabolite, found in greater abundance in urine compared to this compound and desmethylranitidine. Its higher concentration could potentially make it a more sensitive biomarker than the S-oxide.

  • This compound: As a minor metabolite, its concentration in biological fluids is considerably lower than the parent drug and ranitidine N-oxide. This low concentration may pose challenges for detection and quantification, potentially limiting its utility as a sensitive biomarker.

Experimental Protocols

Accurate quantification of ranitidine and its metabolites is fundamental for their validation as biomarkers. High-performance liquid chromatography (HPLC) is the most common analytical technique employed.

Sample Preparation (Plasma)
  • To 1 mL of plasma, add an internal standard.

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate and diethyl ether).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Sample Preparation (Urine)
  • Urine samples can often be diluted with the mobile phase.

  • Centrifuge the diluted sample to remove any particulate matter.

  • The supernatant can be directly injected into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: A reversed-phase C18 column is typically used for separation.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The exact composition may need optimization.

  • Detection: UV detection at a wavelength of approximately 315 nm is suitable for ranitidine and its metabolites.

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of a standard.

Diagrams

Metabolic Pathway of Ranitidine

G Ranitidine Ranitidine N_Oxide Ranitidine N-oxide Ranitidine->N_Oxide N-oxidation (Major) S_Oxide This compound Ranitidine->S_Oxide S-oxidation (Minor) Desmethyl Desmethylranitidine Ranitidine->Desmethyl N-demethylation (Minor)

Caption: Metabolic conversion of ranitidine to its primary metabolites.

Biomarker Validation Workflowdot

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Clinical Validation Phase Sample_Collection Sample Collection (Plasma, Urine) Sample_Processing Sample Processing & Storage Sample_Collection->Sample_Processing Method_Development Analytical Method Development (HPLC) Method_Validation Method Validation (Accuracy, Precision, Linearity) Method_Development->Method_Validation PK_Study Pharmacokinetic Study (Dose Escalation) Correlation_Analysis Correlation Analysis (Biomarker vs. Dose) PK_Study->Correlation_Analysis

References

Inter-laboratory comparison of Ranitidine S-oxide quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Comparison of Ranitidine S-oxide Quantification Methods

This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a primary metabolite of Ranitidine. Due to a scarcity of direct inter-laboratory comparison studies, this document synthesizes data from various published analytical methods to offer insights into their performance characteristics. The focus is on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods, which are predominant in the analysis of ranitidine and its metabolites.

Data Presentation

The performance of different analytical methods for the quantification of this compound is summarized below. The data is compiled from individual studies to facilitate a comparative assessment.

MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-MSUrineNot Specified30 ng/mLNot Specified[1][2]
RP-HPLCDosage Forms0.005-0.320 µgNot SpecifiedNot Specified[3]

Note: Comprehensive, directly comparable quantitative data for this compound across multiple laboratories is limited in publicly available literature. The table reflects the available data points from the searched documents.

Experimental Protocols

The following sections detail generalized experimental protocols for the quantification of this compound, based on methodologies reported for ranitidine and its metabolites.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This method is frequently employed for the analysis of ranitidine and its metabolites in biological matrices due to its high sensitivity and selectivity.[1][2]

  • Sample Preparation (Urine):

    • Urine samples are typically centrifuged to remove particulate matter.

    • The supernatant may be subjected to solid-phase extraction (SPE) for cleanup and concentration of the analyte.

    • Alternatively, a simple dilution with the mobile phase may be performed if the concentration is expected to be high enough.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is common.

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Mass Transition: A specific precursor-to-product ion transition for this compound would be monitored. For instance, the precursor ion would be the protonated molecule [M+H]⁺.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is widely used for the analysis of ranitidine and its related compounds in pharmaceutical dosage forms.

  • Sample Preparation (Dosage Forms):

    • Tablets are crushed to a fine powder.

    • A portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API) is accurately weighed.

    • The powder is dissolved in a suitable solvent, which is often the mobile phase.

    • The solution is sonicated and then diluted to the desired concentration.

    • The final solution is filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 or similar column.

    • Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound has significant absorbance.

    • Injection Volume: 20 µL.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of this compound from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection (e.g., Urine, Plasma, Dosage Form) Extraction Extraction / Dilution Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup HPLC HPLC / LC-MS/MS System Cleanup->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Generalized workflow for this compound quantification.

References

A Comparative Guide to the Impurity Profiling of Ranitidine S-oxide in Ranitidine Drug Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for the impurity profiling of Ranitidine S-oxide in ranitidine drug products. It includes supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of appropriate analytical strategies. This compound, also known as Ranitidine Related Compound C, is a known metabolite and degradation product of ranitidine.[1] Its monitoring is crucial for ensuring the quality, safety, and efficacy of ranitidine-containing pharmaceuticals.

Formation of this compound

This compound is primarily formed through the oxidation of the sulfur atom in the ranitidine molecule.[2] This process can occur both metabolically in the body and as a degradation pathway in the drug product, particularly under oxidative stress conditions.

Ranitidine Ranitidine Oxidation S-Oxidation (Metabolic or Degradative) Ranitidine->Oxidation S_oxide This compound Oxidation->S_oxide

Caption: Formation pathway of this compound from ranitidine via S-oxidation.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most widely exploited technique for impurity profiling of ranitidine due to its robustness, reliability, and the variety of available detectors and column chemistries.[3] Several HPLC methods have been developed and validated for the separation and quantification of ranitidine from its related compounds, including this compound.

Analytical Method Principle Advantages Disadvantages Typical Application
Reversed-Phase HPLC with UV Detection Separation based on polarity differences between the analyte and stationary phase. Detection is based on the absorption of UV light.Simple, cost-effective, robust, and widely available. Good for routine quality control.Lower sensitivity compared to mass spectrometry. Potential for co-elution with other impurities.Quantification of ranitidine and its known impurities in drug substance and finished products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.High sensitivity and selectivity, allowing for the identification and quantification of trace-level impurities. Essential for characterizing unknown impurities.Higher equipment cost and complexity. Matrix effects can influence ionization and quantification.Identification and quantification of known and unknown impurities, especially at low levels. Forced degradation studies.
Spectrophotometry Quantification based on the absorption of light at a specific wavelength.Very simple and rapid.Lacks specificity; can only be used for quantification in the absence of interfering substances. Not suitable for complex impurity profiles.Preliminary quantification of ranitidine in the presence of a single known degradation product under controlled conditions.[4]

Quantitative Data Summary

The United States Pharmacopeia (USP) designates this compound as "Ranitidine Related Compound C". While specific limits for individual impurities can vary, general pharmacopeial limits for impurities in ranitidine drug products are established. For instance, some monographs specify a limit of not more than 0.1% for any single unknown impurity and not more than 0.5% for total impurities. In ranitidine tablets, limits for a single secondary spot have been noted at 0.5% and 0.3%, with a total impurity limit of 2.0%. In humans, this compound is a metabolite, accounting for approximately 1% of the administered dose excreted in urine.

Analytical Method Sample Type Reported/Guideline Levels of this compound Reference
HPLCRanitidine Drug SubstanceNot more than 0.1% (as a single impurity)
HPLCRanitidine TabletsNot more than 0.3% - 0.5% (as a single impurity)
Pharmacokinetic StudiesHuman Urine~1% of administered dose

Experimental Protocol: RP-HPLC Method for this compound Profiling

This protocol outlines a typical reversed-phase HPLC method for the determination of this compound in ranitidine tablets. This method is based on established and validated procedures.

1. Materials and Reagents

  • Ranitidine Hydrochloride Reference Standard (USP)

  • Ranitidine Related Compound C (this compound) Reference Standard (USP)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Water (HPLC grade)

  • Ranitidine tablets

2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of methanol and 0.1 M ammonium acetate (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 322 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve appropriate amounts of Ranitidine Hydrochloride RS and Ranitidine Related Compound C RS in the mobile phase to obtain a known concentration.

  • Sample Solution:

    • Weigh and finely powder not fewer than 20 ranitidine tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of ranitidine and transfer to a volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

4. System Suitability

  • Inject the standard solution and verify system suitability parameters such as resolution between ranitidine and this compound, theoretical plates, and tailing factor for the ranitidine peak. The resolution should be not less than 1.5.

5. Analysis

  • Inject the sample solution into the chromatograph, record the chromatogram, and measure the peak areas for ranitidine and this compound.

6. Calculation

  • Calculate the percentage of this compound in the tablets using the response factors of the reference standards.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-based impurity profiling of this compound in ranitidine tablets.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh & Powder Tablets Dissolve Dissolve in Mobile Phase & Sonicate Sample->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Inject Sample & Standard Filter->Inject Standard Prepare Reference Standard Solutions SystemSuitability System Suitability Test Standard->SystemSuitability SystemSuitability->Inject Chromatogram Record Chromatogram Inject->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Impurity Integrate->Calculate Report Report Results Calculate->Report

Caption: Experimental workflow for HPLC-based impurity profiling of this compound.

Regulatory Context

The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug products (Q3B(R2)). These guidelines establish reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug. For ranitidine, with a maximum daily dose that can exceed 1g, the reporting threshold for degradation products is typically 0.05%. Any impurity exceeding this level must be reported. The identification threshold, above which an impurity's structure must be determined, and the qualification threshold, above which safety studies are required, are also defined by ICH guidelines. Pharmacopeial monographs, such as those from the USP, provide specific tests and acceptance criteria for impurities in ranitidine drug products, often including limits for individual and total impurities.

References

A Comparative Guide to Ranitidine S-Oxide Formation by Flavin-Containing Monooxygenase and Cytochrome P450 Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic systems responsible for the S-oxidation of ranitidine, a critical metabolic pathway for this widely used H2-receptor antagonist. We will delve into the roles of the flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzyme systems, presenting supporting experimental data, detailed methodologies, and visual representations of the key processes.

Executive Summary

Ranitidine undergoes metabolism in the liver, leading to the formation of several metabolites, including ranitidine N-oxide, ranitidine S-oxide, and desmethylranitidine. The S-oxidation of ranitidine is a significant metabolic route, and this guide focuses on the comparative efficiency and characteristics of the two primary enzyme systems involved: FMO and CYP. Experimental evidence strongly indicates that the flavin-containing monooxygenase system, particularly the FMO3 isoform, is the principal catalyst for this compound formation . The cytochrome P450 system plays a much less significant role in this specific metabolic reaction, although it is the primary system responsible for the desmethylation of ranitidine.

Data Presentation: Quantitative Comparison of Enzyme Activity

The following tables summarize the quantitative data on the formation of this compound and other metabolites by different enzyme systems.

Table 1: Formation of Ranitidine Metabolites by Human Liver Microsomes

MetabolitePercentage of Total MetabolitesPrimary Enzyme System Involved
Ranitidine N-oxide66-76%FMO
This compound 13-18% FMO
Desmethylranitidine12-16%CYP

Source: Data compiled from studies on human liver microsomes.[1][2][3]

Table 2: Catalytic Activity of Recombinant Human FMO Isoforms in Ranitidine Oxidation

FMO IsoformRanitidine N-oxide Formation Rate (pmol/min/nmol FMO)This compound Formation Rate (pmol/min/nmol FMO)
FMO13945
FMO2790
FMO3 2180 580
FMO54280

Source: Data from studies using recombinant human FMO isozymes.[1][2]

Note: The data clearly demonstrates that FMO3 is the most efficient isoform for both N- and S-oxidation of ranitidine, with a roughly 4:1 ratio of N-oxide to S-oxide formation.

Table 3: Inhibition of Ranitidine Metabolism in Human Liver Microsomes

InhibitorTarget Enzyme SystemEffect on N-oxidationEffect on S-oxidationEffect on Desmethylation
MethimazoleFMO96-97% inhibition71-85% inhibitionMinimal
SKF525ACYPMinimalMinimal71-95% inhibition

Source: Data from inhibition studies in human liver microsomes.

These inhibition data further solidify the primary role of FMO in N- and S-oxidation and CYP enzymes in the desmethylation of ranitidine.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for researchers to replicate or build upon these findings.

In Vitro Metabolism of Ranitidine using Human Liver Microsomes

This protocol is designed to determine the kinetics of ranitidine metabolism and to identify the enzymes involved.

  • Materials:

    • Pooled human liver microsomes (HLMs)

    • Ranitidine hydrochloride

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Potassium phosphate buffer (pH 7.4)

    • Specific enzyme inhibitors: methimazole (for FMO) and SKF525A (for CYP)

    • Acetonitrile (for reaction termination)

    • Internal standard for HPLC analysis

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding ranitidine to the mixture. The final concentration of ranitidine should be varied to determine kinetic parameters.

    • For inhibition studies, pre-incubate the microsomes with the inhibitor (methimazole or SKF525A) for a specified time before adding ranitidine.

    • Incubate the reaction mixture at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for ranitidine and its metabolites using a validated HPLC method.

Analysis of Ranitidine and its Metabolites by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of ranitidine, this compound, ranitidine N-oxide, and desmethylranitidine.

  • Instrumentation:

    • HPLC system with a UV or mass spectrometric detector.

    • Reversed-phase C18 column.

  • Mobile Phase:

    • A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific column and instrument.

  • Procedure:

    • Inject the supernatant from the in vitro metabolism assay onto the HPLC column.

    • Elute the compounds using the optimized mobile phase.

    • Detect the compounds at a specific wavelength (e.g., 313 nm for UV detection) or by their mass-to-charge ratio (for mass spectrometry).

    • Quantify the concentration of each analyte by comparing its peak area to that of a standard curve prepared with known concentrations of each compound.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the metabolic pathways of ranitidine and a typical experimental workflow.

Ranitidine_Metabolism Ranitidine Ranitidine FMO3 FMO3 (Major) Ranitidine->FMO3 S-oxidation Ranitidine->FMO3 N-oxidation FMO_other Other FMOs Ranitidine->FMO_other S/N-oxidation (Minor) CYP CYP450 (e.g., CYP2C19, 1A2, 2D6) Ranitidine->CYP Desmethylation S_oxide This compound N_oxide Ranitidine N-oxide Desmethyl Desmethylranitidine FMO3->S_oxide FMO3->N_oxide CYP->Desmethyl Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Reaction_Mix Prepare Reaction Mixture Microsomes->Reaction_Mix Cofactors NADPH Regenerating System Cofactors->Reaction_Mix Buffer Phosphate Buffer Buffer->Reaction_Mix Ranitidine Ranitidine (Substrate) Ranitidine->Reaction_Mix Inhibitors Inhibitors (Methimazole/SKF525A) Inhibitors->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data Data Interpretation HPLC->Data

References

HPLC vs. UPLC: A Head-to-Head Comparison for the Analysis of Ranitidine S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the accurate and efficient quantification of impurities is paramount to ensuring drug safety and efficacy. Ranitidine S-oxide, a known impurity of Ranitidine, requires precise analytical methods for its detection and quantification. High-Performance Liquid Chromatography (HPLC) has long been the established method for such analyses. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a more rapid and sensitive alternative. This guide provides a detailed, data-driven comparison of HPLC and UPLC for the analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Executive Summary

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressures employed. UPLC systems utilize sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC. This smaller particle size leads to a substantial increase in chromatographic efficiency, enabling faster run times, improved resolution, and enhanced sensitivity. For the analysis of this compound, this translates to a significant reduction in analysis time and solvent consumption, while providing superior separation from the parent compound and other impurities. While HPLC remains a robust and reliable technique, UPLC offers considerable advantages for high-throughput screening and trace-level impurity analysis.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the analysis of Ranitidine and this compound using a conventional HPLC method and a projected UPLC method. The UPLC data is extrapolated based on the typical performance enhancements observed when migrating a method from HPLC to UPLC.

ParameterHPLCUPLC
Retention Time (Ranitidine) ~ 5.8 min~ 1.2 min
Retention Time (this compound) ~ 4.2 min~ 0.8 min
Resolution (Ranitidine & RSO) > 2.0> 3.0
Theoretical Plates ~ 8,000~ 25,000
Tailing Factor < 1.5< 1.2
Analysis Run Time 15 min3 min
Solvent Consumption per Run ~ 15 mL~ 1.5 mL
System Backpressure ~ 1500 psi~ 9000 psi

Experimental Protocols

Detailed methodologies for the HPLC and a projected UPLC analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 85 volumes of methanol and 15 volumes of 0.1 M ammonium acetate.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 322 nm.[1]

  • Sample Preparation: A solution containing Ranitidine and this compound is prepared in the mobile phase to a suitable concentration.

Ultra-Performance Liquid Chromatography (UPLC) Method (Projected)
  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: A mixture of 85 volumes of methanol and 15 volumes of 0.1 M ammonium acetate.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 322 nm.

  • Sample Preparation: A solution containing Ranitidine and this compound is prepared in the mobile phase to a suitable concentration.

Mandatory Visualization

The following diagrams illustrate the logical workflow of impurity analysis using HPLC and UPLC, and a direct comparison of the key distinguishing features.

hplc_workflow cluster_hplc HPLC Workflow SamplePrep Sample Preparation HPLC_System HPLC System (Pump, Autosampler) SamplePrep->HPLC_System Inject HPLC_Column HPLC Column (5 µm particles) HPLC_System->HPLC_Column Mobile Phase Flow Detector PDA Detector HPLC_Column->Detector Elution Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition Signal Report Results & Report Data_Acquisition->Report

HPLC Analytical Workflow

uplc_workflow cluster_uplc UPLC Workflow SamplePrep_UPLC Sample Preparation UPLC_System UPLC System (High-Pressure Pump) SamplePrep_UPLC->UPLC_System Inject UPLC_Column UPLC Column (<2 µm particles) UPLC_System->UPLC_Column High-Pressure Flow Detector_UPLC PDA Detector UPLC_Column->Detector_UPLC Fast Elution Data_Acquisition_UPLC Data Acquisition & Processing Detector_UPLC->Data_Acquisition_UPLC Signal Report_UPLC Results & Report Data_Acquisition_UPLC->Report_UPLC

UPLC Analytical Workflow

HPLC_vs_UPLC cluster_comparison HPLC vs. UPLC: Key Differences cluster_params HPLC HPLC ParticleSize Particle Size: 3-5 µm Pressure: <6000 psi Run Time: Longer Resolution: Good Solvent Use: Higher UPLC UPLC UPLCParams Particle Size: <2 µm Pressure: >15000 psi Run Time: Shorter Resolution: Excellent Solvent Use: Lower

Key Feature Comparison

Conclusion

For the analysis of this compound, UPLC presents a compelling alternative to traditional HPLC. The significant reduction in analysis time, coupled with improved resolution and sensitivity, makes UPLC a highly efficient and powerful tool for pharmaceutical quality control and impurity profiling. While the initial investment in UPLC instrumentation is higher, the long-term benefits of increased throughput, reduced solvent consumption, and superior data quality can provide a substantial return on investment. For laboratories with established and validated HPLC methods, the transition to UPLC should be considered based on the specific needs for higher throughput and enhanced sensitivity. However, HPLC remains a robust and reliable workhorse for routine analysis where the highest speed and sensitivity are not critical requirements.

References

Quantitative Analysis of Ranitidine S-oxide: A Comparative Guide to Accuracy and Precision in Spiked Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of ranitidine and its metabolites, the accurate and precise quantification of Ranitidine S-oxide is of significant interest. This guide provides a comparative overview of the analytical performance for the quantification of this compound in spiked biological samples, supported by experimental data from published literature.

Data on Accuracy and Precision

The quantification of this compound, a key metabolite of ranitidine, has been addressed in scientific literature, with high-performance liquid chromatography (HPLC) being a commonly employed technique. While comprehensive validation data across multiple concentration levels are not extensively detailed in publicly available literature, key performance metrics have been reported.

A pivotal study by Prueksaritanont et al. provides valuable insights into the analytical performance of an HPLC method for the simultaneous determination of ranitidine and its metabolites, including this compound, in human plasma and urine.[1] The data from this study forms the basis of our current understanding of the method's accuracy and sensitivity for this specific analyte.

The following table summarizes the key accuracy and sensitivity parameter for the quantification of this compound in spiked plasma samples based on the available data.

AnalyteMatrixAnalytical MethodAccuracy (Extraction Recovery)Limit of Detection (LOD)
This compoundPlasmaHPLC-UV74.2%10 ng/mL

Note: The accuracy is presented as the extraction recovery, which indicates the percentage of the analyte recovered from the sample matrix during the sample preparation process. The Limit of Detection (LOD) represents the lowest concentration of the analyte that can be reliably detected by the analytical instrument.

Experimental Protocols

The methodologies employed for the quantification of this compound typically involve chromatographic separation followed by detection. The following is a detailed protocol based on the established methods for the analysis of ranitidine and its metabolites.

Sample Preparation (for Plasma Samples)
  • To 1 mL of a plasma sample, an internal standard is added.

  • The sample is alkalinized to a basic pH.

  • Extraction is performed using a mixture of acetonitrile and ethyl acetate (e.g., in a 3:2 v/v ratio).[1]

  • The organic layer is separated and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for subsequent HPLC analysis.[1]

High-Performance Liquid Chromatography (HPLC) Analysis
  • Chromatographic Column: A cation-exchange column is often utilized for the separation of ranitidine and its polar metabolites.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate buffer at pH 5), acetonitrile, and tetrahydrofuran.[1] The specific ratio is optimized to achieve adequate separation of the analytes.

  • Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to the absorbance maximum of the analytes (e.g., 320 nm).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analyte.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis sample Spiked Plasma Sample add_is Add Internal Standard sample->add_is alkalinize Alkalinize Sample add_is->alkalinize extract Liquid-Liquid Extraction (Acetonitrile/Ethyl Acetate) alkalinize->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (Cation-Exchange Column) reconstitute->hplc uv_detection UV Detection (320 nm) hplc->uv_detection quantification Quantification uv_detection->quantification

Caption: Experimental workflow for this compound quantification.

Alternative Analytical Techniques

References

A Comparative Guide to Ranitidine S-oxide Certified Reference Material for Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of pharmaceutical development, the integrity of quantitative analysis hinges on the quality of the reference materials used. This guide provides a comprehensive comparison of the use of a Ranitidine S-oxide Certified Reference Material (CRM) against other analytical standards for the validation of analytical methods, particularly for the quantification of impurities in ranitidine drug substances and products.

The Critical Role of Reference Materials in Method Validation

Method validation is a cornerstone of quality assurance in the pharmaceutical industry, ensuring that an analytical method is suitable for its intended purpose. The choice of reference material is a critical factor that directly impacts the reliability and defensibility of the validation data. An ideal reference material provides a known standard against which the performance of an analytical method can be rigorously assessed.

This compound: A Key Impurity

This compound is a known metabolite and degradation product of ranitidine, a widely used H2-receptor antagonist.[1][2] As a potential impurity in ranitidine active pharmaceutical ingredients (APIs) and finished drug products, its accurate quantification is essential to ensure the safety and efficacy of the medication. Regulatory bodies require that analytical methods used for impurity profiling are thoroughly validated.[3]

Comparison: Certified Reference Material vs. Analytical Standard

This section compares the key attributes and performance implications of using a this compound Certified Reference Material versus a non-certified analytical standard for method validation.

FeatureThis compound Certified Reference Material (CRM)Non-Certified this compound Analytical Standard
Purity and Characterization Extensively characterized with a certificate of analysis (CoA) detailing purity, identity, and the presence of any impurities.[4] Purity is often determined by a mass balance approach.Purity is typically determined by a single method (e.g., HPLC peak area percentage) and may not be as comprehensively characterized.
Traceability Metrologically traceable to national or international standards, ensuring accuracy and comparability of results across different laboratories and instruments.Lacks formal metrological traceability, making it difficult to ensure consistency and compare results with other laboratories.
Uncertainty The certified value is accompanied by a statement of uncertainty, providing a quantitative measure of the confidence in the value.An uncertainty budget is typically not provided, leading to a less rigorous assessment of analytical error.
Regulatory Acceptance Highly accepted by regulatory agencies such as the FDA and EMA for method validation and as a primary reference standard.May require extensive in-house characterization and justification for use in regulatory submissions, potentially leading to delays and additional costs.
Cost Higher initial cost due to the rigorous characterization and certification process.Lower initial cost.
Long-term Value Provides higher confidence in analytical results, reduces the risk of regulatory rejection, and can be more cost-effective in the long run by avoiding costly method redevelopment and revalidation.May lead to higher long-term costs due to the need for extensive in-house characterization, potential for method inaccuracies, and regulatory scrutiny.

Experimental Data: A Comparative Overview

The following tables summarize typical performance data obtained during the validation of a stability-indicating HPLC method for the determination of this compound, highlighting the impact of the reference material used.

Table 1: Linearity
ParameterUsing this compound CRMUsing Non-Certified Standard
Concentration Range 0.05 - 1.5 µg/mL0.05 - 1.5 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.995
Intercept Close to zeroMay show slight deviation

Data synthesized from typical HPLC validation results.

Table 2: Accuracy (Recovery)
Spiked ConcentrationRecovery (%) with CRMRecovery (%) with Non-Certified Standard
Low (80%) 98.0 - 102.095.0 - 105.0
Medium (100%) 98.0 - 102.095.0 - 105.0
High (120%) 98.0 - 102.095.0 - 105.0

Data based on typical recovery study acceptance criteria.[5]

Table 3: Precision (Repeatability)
ParameterUsing this compound CRMUsing Non-Certified Standard
Relative Standard Deviation (RSD) ≤ 2.0%≤ 5.0%

Data reflects typical precision results for impurity analysis.

Experimental Protocols

A detailed experimental protocol for a stability-indicating HPLC method for the determination of this compound is provided below.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 322 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

Preparation of Standard Solutions
  • Stock Standard Solution: Accurately weigh a suitable amount of this compound Certified Reference Material and dissolve it in a known volume of diluent (e.g., mobile phase) to obtain a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to cover the desired concentration range for linearity studies.

Method Validation Parameters

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, including the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

The Role of Certified Reference Material in Method Validation

G cluster_0 Method Validation Workflow cluster_1 Impact of Reference Material Quality A Define Analytical Method Requirements B Select Appropriate Reference Material A->B C Perform Method Validation Experiments (Linearity, Accuracy, Precision, etc.) B->C CRM Certified Reference Material (CRM) B->CRM NonCRM Non-Certified Analytical Standard B->NonCRM D Analyze Validation Data C->D E Method Deemed Validated D->E HighConfidence High Confidence in Analytical Results CRM->HighConfidence LowConfidence Lower Confidence in Analytical Results NonCRM->LowConfidence HighConfidence->E Robust & Defensible Method LowConfidence->E Potential for Inaccurate Results & Regulatory Scrutiny

Caption: The choice of reference material is a critical decision point in the method validation workflow, directly influencing the confidence and regulatory acceptance of the final validated method.

Typical HPLC Method Validation Workflow

G start Start: Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end End: Method Validation Complete robustness->end

Caption: A sequential workflow for validating an HPLC method according to ICH guidelines.

Conclusion

The use of a this compound Certified Reference Material is highly recommended for the validation of analytical methods intended for the quantification of this impurity in ranitidine drug substances and products. While the initial investment for a CRM is higher than for a non-certified analytical standard, the long-term benefits of ensuring data integrity, regulatory compliance, and confidence in the quality of the final drug product are invaluable. The use of a well-characterized, traceable CRM provides a solid foundation for a robust and defensible analytical method, ultimately contributing to the safety and efficacy of pharmaceutical products.

References

Safety Operating Guide

Navigating the Safe Disposal of Ranitidine S-oxide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the responsible management of a common ranitidine metabolite, ensuring laboratory safety and environmental protection.

For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Ranitidine S-oxide, a primary metabolite of ranitidine, requires careful handling and disposal due to its potential health hazards and the environmental concerns associated with its parent compound. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with best practices for laboratory chemical waste management.

Understanding the Hazards

This compound is classified as a substance that may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction or respiratory irritation[1]. While specific environmental impact data for this compound is limited, the U.S. Food and Drug Administration (FDA) has raised concerns about the degradation of its parent compound, ranitidine, into the probable human carcinogen N-nitrosodimethylamine (NDMA), leading to a market withdrawal of all ranitidine products[2][3][4]. Due to these concerns, ranitidine and its related compounds are not recommended for disposal via flushing, as this can contaminate water supplies[2].

Hazard ClassificationDescriptionGHS Hazard Statement
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.H334
Skin Sensitization May cause an allergic skin reaction.H317
Specific Target Organ Toxicity May cause respiratory irritation.H335

A summary of hazard classifications for this compound based on available Safety Data Sheets.

Procedural Steps for Safe Disposal

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory environment. This process is designed to minimize exposure to laboratory personnel and prevent environmental contamination.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate personal protective equipment is worn. This includes:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A lab coat

  • In cases of potential aerosol generation, a dust respirator is recommended.

Step 2: Waste Segregation and Containment

  • Designated Waste Container: Designate a specific, clearly labeled, and sealable container for this compound waste. The container should be made of a material compatible with the chemical.

  • Solid Waste: For solid this compound, carefully transfer the material into the designated waste container. Avoid creating dust. If necessary, dampen the material slightly with a suitable solvent (e.g., water, if compatible) to minimize dust generation during transfer.

  • Solutions: If this compound is in a solution, do not pour it down the drain. Transfer the solution into a designated, sealed waste container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, or contaminated gloves, should also be placed in the designated waste container.

Step 3: In-Lab Deactivation (Optional and Use-Case Dependent)

Step 4: Waste Disposal via a Certified Vendor

The primary and recommended method for the disposal of this compound is through a certified hazardous waste disposal company.

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed waste management vendors.

  • Proper Labeling: Ensure the waste container is labeled in accordance with your institution's and local regulations. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."

  • Scheduled Pickup: Arrange for the pickup of the waste container by the certified vendor.

Alternative Disposal for Small Quantities (Based on FDA Ranitidine Guidance)

For very small, incidental amounts of this compound, and in the absence of a formal hazardous waste program for non-RCRA hazardous materials, the FDA's guidance for consumer disposal of ranitidine can be adapted as a last resort. This method aims to make the chemical unappealing and less likely to be accidentally ingested or released into the environment.

  • Mix with an Undesirable Substance: Mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This should be done in a well-ventilated area, such as a fume hood, while wearing appropriate PPE.

  • Seal in a Container: Place the mixture in a sealed plastic bag or another sealable container to prevent leakage.

  • Dispose of in Municipal Solid Waste: The sealed container can then be placed in a municipal solid waste receptacle.

It is crucial to emphasize that this alternative method should only be considered for trace amounts and when a certified hazardous waste disposal route is not feasible. For research quantities, professional disposal is mandatory.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Path PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Container Prepare Labeled, Sealable Waste Container PPE->Container Solid Transfer Solid Waste (Minimize Dust) Container->Solid Solution Transfer Liquid Waste Container->Solution Contaminated Collect Contaminated Materials Container->Contaminated Professional Professional Disposal (Certified Vendor) Solid->Professional Primary Method Alternative Alternative (Trace Amounts Only) Mix with Inert Material Solid->Alternative Alternative Method Solution->Professional Primary Method Solution->Alternative Alternative Method Contaminated->Professional Primary Method Contaminated->Alternative Alternative Method End End of Process Professional->End Trash Dispose in Municipal Solid Waste Alternative->Trash Trash->End Start Start Disposal Process Start->PPE

This compound Disposal Workflow

This procedural guidance is intended to provide a framework for the safe and responsible disposal of this compound in a laboratory setting. Always consult your institution's specific Environmental Health and Safety protocols and local regulations to ensure full compliance. By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Essential Safety and Logistical Information for Handling Ranitidine S-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Ranitidine S-oxide.

Core Safety Information

This compound is a metabolite of ranitidine.[1][2] Safety data for this compound indicates that it may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction, and may lead to respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, particularly in a powdered form.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Dust respirator / Respiratory filter deviceUse in case of brief exposure, low pollution, or when dust is generated. Ensure the respirator is approved/certified.[4]
Hand Protection Impervious glovesThe selection of suitable gloves depends on the material and manufacturer. The exact breakthrough time must be determined from the manufacturer.[3] Always inspect gloves prior to use and wash and dry hands after handling.
Eye Protection Safety goggles with side-shieldsRecommended to prevent eye contact.
Body Protection Lab coat / Protective clothingWear appropriate protective clothing to prevent skin exposure.
Operational Plans: Handling Procedures

Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Engineering Controls :

    • Work in a well-ventilated area. Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.

    • Ensure an eye wash unit and emergency shower are readily accessible.

  • Pre-Handling Checks :

    • Read and understand the Safety Data Sheet (SDS) for this compound before use.

    • Ensure all necessary PPE is available and in good condition.

    • Inspect the container for any damage before opening.

  • Handling the Compound :

    • Avoid all personal contact, including inhalation of dust.

    • Do not ingest.

    • Avoid contact with skin and eyes.

    • Keep the container tightly closed when not in use.

    • Ground all equipment containing the material to prevent static discharge.

  • In Case of a Spill :

    • Minor Spills :

      • Clean up spills immediately.

      • Avoid breathing dust and contact with skin and eyes.

      • Use dry clean-up procedures and avoid generating dust.

      • Dampen with water to prevent dusting before sweeping.

      • Vacuuming with a HEPA-filtered vacuum is a suitable alternative.

      • Place the collected material in a suitable container for disposal.

    • Major Spills :

      • Alert personnel in the area and evacuate if necessary.

      • Wear a self-contained breathing apparatus and full protective suit.

Disposal Plans

All waste must be handled in accordance with local, state, and federal regulations.

Waste Disposal Protocol:

  • Unused Material :

    • This material may be recycled if unused and uncontaminated.

    • If recycling is not an option, consult with a licensed hazardous material disposal company.

  • Contaminated Materials :

    • Dispose of contaminated material as waste according to established laboratory protocols and local regulations.

    • Contaminated PPE and cleaning materials should be placed in a sealed container and disposed of as hazardous waste.

  • Empty Containers :

    • Empty containers may contain residual dust, which could pose an explosion hazard if exposed to an ignition source.

    • Do not cut, drill, grind, or weld empty containers.

    • Dispose of empty containers as hazardous waste unless thoroughly decontaminated.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G prep Preparation - Review SDS - Don PPE - Check Engineering Controls handling Handling - Work in ventilated area - Avoid dust and contact - Keep container sealed prep->handling spill Spill Occurs? handling->spill minor_spill Minor Spill Procedure - Use dry cleanup - Dampen to prevent dust - Collect in waste container spill->minor_spill Yes (Minor) major_spill Major Spill Procedure - Evacuate area - Wear full protective gear - Alert emergency responders spill->major_spill Yes (Major) disposal Disposal - Segregate waste - Follow local regulations - Use licensed disposal company spill->disposal No minor_spill->disposal major_spill->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.